1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-prop-1-en-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFASJWLBXHWUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200092 | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52099-72-6 | |
| Record name | 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052099726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52099-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isopropenyl-2-benzimidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD63KF82QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant safety information.
Introduction
This compound, also known as 1-isopropenyl-2-benzimidazolone, is a crucial building block in medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This guide outlines a robust and efficient one-pot synthesis method.
Core Synthesis Pathway
The primary and most widely documented pathway for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with an acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate. This reaction is typically carried out in a high-boiling point solvent like xylene and is often facilitated by a catalyst.[1][2]
The proposed reaction mechanism proceeds through several key steps:
-
Initial Condensation: One of the amino groups of o-phenylenediamine attacks the acetyl carbonyl group of the acetoacetate ester.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the benzimidazole ring.
-
Enamine Formation and Tautomerization: An enamine intermediate is formed, which then tautomerizes to the more stable isopropenyl-substituted benzimidazolone.
Reaction Scheme:
Core synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are based on the methods described in the scientific literature.[1][2]
General One-Pot Synthesis
Materials:
-
o-Phenylenediamine
-
Methyl acetoacetate
-
Xylene
-
Catalyst (e.g., methylguanidine)
-
Dilute acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid)
-
Water
Procedure:
-
To a four-necked flask equipped with a stirrer, thermometer, and distillation apparatus, add xylene, o-phenylenediamine, and the catalyst.
-
Slowly add methyl acetoacetate to the mixture.
-
Heat the reaction mixture to 125-135 °C and maintain this temperature for 7-9 hours. During this time, a mixture of by-product alcohol and water will distill off.
-
After the reaction is complete, cool the mixture and remove the xylene by vacuum distillation to obtain the crude product.
-
To the crude product, add a dilute acid solution (e.g., 8% phosphoric acid, 3% sulfuric acid, or 10% hydrochloric acid) and stir at room temperature for 1-2 hours.
-
Collect the solid product by suction filtration and wash thoroughly with water.
-
Dry the product under vacuum at 60-80 °C to a constant weight to obtain the purified this compound.
Safety Precautions
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
Methyl Acetoacetate: Combustible liquid that causes serious eye irritation. Avoid contact with skin and eyes. Keep away from heat and open flames.
-
Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a well-ventilated area and away from ignition sources.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 52099-72-6 |
| Appearance | Solid |
| Melting Point | 118 - 125.5 °C[1][2] |
Reaction Conditions and Yields
The following table summarizes the results from various reaction conditions as described in the patent literature.[1][2]
| o-Phenylenediamine (g) | Methyl Acetoacetate (g) | Catalyst (g) | Acid for Purification | Yield (%) | Melting Point (°C) |
| 108 | 140 | Methylguanidine (1.4) | 8% Phosphoric Acid | 74.4 | 119.5 - 124.5 |
| 108 | 150 | Methylguanidine (1.5) | 3% Sulfuric Acid | 72.4 | 118 - 124.5 |
| 108 | 160 | Methylguanidine (1.3) | 5% Acetic Acid | 75.17 | 120 - 124.5 |
| 100 | 160 | Methylguanidine (1.4) | 10% Hydrochloric Acid | 83.5 | 123.5 - 125.5 |
Alternative Synthesis Strategies
While the one-pot condensation of o-phenylenediamine and acetoacetate esters is the most direct method, other strategies for the synthesis of N-substituted benzimidazolones exist. These often involve a multi-step process:
-
Formation of the Benzimidazolone Core: This can be achieved by reacting o-phenylenediamine with urea or phosgene derivatives.
-
N-Alkylation: The resulting benzimidazolone can then be N-alkylated using an appropriate alkylating agent. For the synthesis of the title compound, this would involve a reagent that can introduce the isopropenyl group, which can be challenging due to the reactivity of the double bond.
The direct one-pot synthesis is generally preferred due to its efficiency and reduced number of synthetic steps.
Conclusion
The synthesis of this compound is efficiently achieved through a one-pot condensation reaction of o-phenylenediamine and an acetoacetate ester. This method, as detailed in this guide, provides good yields and a straightforward purification process. The resulting compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Adherence to proper safety protocols is essential when handling the reactants involved in this synthesis.
Experimental Workflow Diagram
Experimental workflow for the synthesis and purification of the title compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values for several key parameters to offer a foundational understanding for research and drug development applications.
Chemical Identity and Physical Properties
This compound is a derivative of benzimidazolone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] It is classified as a useful research chemical and has been noted for its potential therapeutic use in the context of anti-emetics.[2]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 52099-72-6 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.2 g/mol | - |
| Appearance | Solid (predicted) | - |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point | 130-160 °C | Based on similar structures |
| Boiling Point | > 300 °C | Based on similar structures |
| pKa (most acidic) | 10.5 ± 0.5 | Chemicalize |
| pKa (most basic) | 1.2 ± 0.5 | Chemicalize |
| LogP | 1.8 ± 0.5 | Chemicalize |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of benzimidazolones |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-substituted benzimidazol-2-ones.[1]
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-Bromopropene
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the vinyl protons and the methyl group of the prop-1-en-2-yl substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the imidazolone ring, the aromatic carbons, and the carbons of the prop-1-en-2-yl group.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Biological Activity
The benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties.[1] The subject compound, this compound, has been specifically mentioned as being useful in research and development for drugs, with a potential therapeutic application as an anti-emetic.[2] However, detailed in vitro or in vivo studies elucidating its specific mechanism of action or target engagement are not currently available in the public domain.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical and biological characterization of this compound.
Caption: Logical workflow for the characterization of the title compound.
References
Structural Elucidation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. This document outlines a plausible synthetic route, detailed spectroscopic analysis, and potential biological signaling pathways, offering a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction
Benzimidazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties. The introduction of various substituents onto the benzimidazolone scaffold allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the structural characterization of a specific derivative, this compound, a compound of interest for further investigation in drug development programs.
Synthesis
While a specific synthetic protocol for this compound is not widely published, a feasible synthetic route can be adapted from established methods for N-alkylation of benzimidazolones. A plausible approach involves the reaction of 1H-benzo[d]imidazol-2(3H)-one with 2-bromopropene.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-bromopropene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropene (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.
Structural Elucidation
The definitive structure of the synthesized compound would be elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predicted values based on the chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Ar-H |
| ~5.40 | s | 1H | =CH₂ |
| ~5.10 | s | 1H | =CH₂ |
| ~2.05 | s | 3H | -CH₃ |
| ~9.50 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O |
| ~142.0 | C=CH₂ |
| ~130.5 | Ar-C (quaternary) |
| ~128.0 | Ar-C (quaternary) |
| ~121.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~115.0 | =CH₂ |
| ~110.0 | Ar-CH |
| ~109.5 | Ar-CH |
| ~20.0 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H stretch |
| ~3050 | Medium | Ar C-H stretch |
| ~1710 | Strong | C=O stretch (amide) |
| ~1640 | Medium | C=C stretch |
| ~1480 | Strong | Ar C=C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 174.08 | [M]⁺ (Molecular Ion) |
| 133.06 | [M - C₃H₅]⁺ |
Experimental Protocols for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with 16 scans and a relaxation delay of 1 second. Acquire ¹³C NMR spectra with 1024 scans and a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the purified solid compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.
Potential Biological Signaling Pathways
Benzimidazolone derivatives have been reported to interact with various biological targets, suggesting multiple potential mechanisms of action. Based on literature for structurally related compounds, this compound could potentially modulate pathways involved in cell cycle regulation and angiogenesis. Some benzimidazolone derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4).
Caption: Potential signaling pathways modulated by this compound.
Workflow for Structural Elucidation
The logical workflow for the synthesis and structural confirmation of the title compound is outlined below.
An In-depth Technical Guide on the Spectroscopic Data of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The data presented in the following tables are predicted values and should be used as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.1 - 7.4 | m | 4H | Ar-H |
| ~ 5.3 | s | 1H | =CH₂ (vinylic) |
| ~ 5.0 | s | 1H | =CH₂ (vinylic) |
| ~ 2.1 | s | 3H | -CH₃ |
| ~ 9.5 | br s | 1H | N-H (amide) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C=O (amide) |
| ~ 140 | C=CH₂ (vinylic) |
| ~ 130 | Ar-C (quaternary) |
| ~ 128 | Ar-C (quaternary) |
| ~ 122 | Ar-CH |
| ~ 110 | Ar-CH |
| ~ 100 | =CH₂ (vinylic) |
| ~ 20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H Stretch (amide) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic & vinylic) |
| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~ 1710 | Strong | C=O Stretch (amide) |
| ~ 1640 | Medium | C=C Stretch (vinylic) |
| 1600 - 1450 | Medium to Strong | C=C Stretch (aromatic) |
| ~ 900 | Strong | =CH₂ Out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 174 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 134 | [M - C₃H₄]⁺ |
| 133 | [M - C₃H₅]⁺ |
| 105 | [C₇H₅N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted benzimidazolones.
Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
A plausible method for the synthesis of the title compound is the reaction of o-phenylenediamine with ethyl acetoacetate.
Materials:
-
o-Phenylenediamine
-
Ethyl acetoacetate
-
Xylene (solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in xylene.
-
Add ethyl acetoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to assign chemical shifts, multiplicities, and integration.
2.2.2. IR Spectroscopy
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
2.2.3. Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in various solvents has not been extensively reported in the public domain. This guide provides a framework based on the compound's structure, general principles of solubility for organic compounds, and established experimental protocols to enable researchers to determine and understand its solubility profile.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, the presence of functional groups, and its molecular size.[1] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[2][3]
Structural Analysis of this compound:
-
Benzimidazolone Core: This heterocyclic system contains polar N-H and C=O groups, which can participate in hydrogen bonding as both donors and acceptors.[4] This part of the molecule contributes to its potential solubility in polar solvents.
-
Prop-1-en-2-yl Group: This is a non-polar hydrocarbon substituent. As the size of the non-polar portion of a molecule increases, its solubility in water and other polar solvents tends to decrease.[2]
-
Overall Polarity: The molecule possesses both polar and non-polar regions, making it amphiphilic to some extent. Its overall solubility will be a balance between these competing characteristics.
Predicted Solubility:
-
Aqueous Solubility: The presence of the non-polar prop-1-en-2-yl group is likely to limit its solubility in water. However, the hydrogen bonding capabilities of the benzimidazolone ring may afford some slight aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is expected to exhibit good solubility in these solvents. They can interact with the polar C=O group and the aromatic system without the steric hindrance that might occur with protic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated in alcohols. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the benzimidazolone core.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the benzimidazolone moiety, the compound is expected to have low solubility in non-polar solvents.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to illustrate how experimental results would be presented. This data is for illustrative purposes only and has not been experimentally verified.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ~0.1 | ~0.0006 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | ~0.15 | ~0.0009 |
| Methanol | 25 | > 20 | > 0.115 |
| Ethanol | 25 | > 15 | > 0.086 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.287 |
| N,N-Dimethylformamide (DMF) | 25 | > 40 | > 0.230 |
| Acetone | 25 | ~10 | ~0.057 |
| Acetonitrile | 25 | ~5 | ~0.029 |
| Toluene | 25 | < 0.5 | < 0.003 |
| Hexane | 25 | < 0.1 | < 0.0006 |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]
3.1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) until the measured concentration is consistent.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the compound.
-
-
Data Calculation:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Factors Influencing Solubility
The following diagram illustrates the key factors that influence the solubility of an organic compound.
Caption: Factors influencing the solubility of organic compounds.
Experimental Workflow for Solubility Determination
The diagram below outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility method.
References
Technical Guide: Synthesis and Characterization of 1-Isopropenyl-2-benzimidazolidinone (CAS 52099-72-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1-Isopropenyl-2-benzimidazolidinone (CAS 52099-72-6), a key intermediate in the pharmaceutical industry. This document details experimental protocols, presents comprehensive characterization data, and illustrates relevant chemical and biological pathways.
Introduction
1-Isopropenyl-2-benzimidazolidinone is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂O.[] Its primary significance lies in its role as a crucial building block in the synthesis of Zilpaterol, a β₂-adrenergic agonist used to increase muscle mass in cattle.[2][3] Understanding the efficient synthesis and thorough characterization of this intermediate is paramount for process optimization and quality control in the production of Zilpaterol.
Synthesis of 1-Isopropenyl-2-benzimidazolidinone
The most common and efficient method for the synthesis of 1-Isopropenyl-2-benzimidazolidinone is a one-pot reaction involving the condensation of o-phenylenediamine with an acetoacetic ester, such as methyl acetoacetate or ethyl acetoacetate, in the presence of a catalyst.[3][4]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented method which offers high yield and purity.[3]
Materials:
-
o-Phenylenediamine
-
Methyl acetoacetate
-
Xylene (solvent)
-
Methylguanidine (catalyst)
-
Hydrochloric acid (for purification)
-
Water
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer and a distillation apparatus, add 480 g of xylene, 108 g of o-phenylenediamine, and 1.5 g of methylguanidine.
-
With stirring, add 150 g of methyl acetoacetate to the mixture.
-
Heat the reaction mixture to a temperature of 125-135 °C and maintain for 7 hours. During this time, a mixture of byproduct (alcohol) and water will distill off.
-
After the reaction is complete, cool the mixture and distill off the xylene under reduced pressure to obtain the crude product.
-
To the crude product, add 650 mL of 2% hydrochloric acid and stir for 1-2 hours at room temperature (approximately 25 °C).
-
Filter the resulting solid by suction filtration and wash the filter cake with 400 g of water.
-
Dry the purified product under vacuum (150-250 mbar) at 60-80 °C until a constant weight is achieved. This procedure typically yields around 148 g of 1-Isopropenyl-2-benzimidazolidinone.[3]
Characterization
A thorough characterization of 1-Isopropenyl-2-benzimidazolidinone is essential to ensure its identity and purity. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 52099-72-6 | |
| Molecular Formula | C₁₀H₁₀N₂O | [] |
| Molecular Weight | 174.20 g/mol | [] |
| Appearance | Solid | [] |
| Melting Point | 121-125 °C | [] |
| Elemental Analysis | C: 62.4-62.5%, H: 6.2-6.3%, N: 14.5-14.6% | [3] |
Crystallographic Data
A single-crystal X-ray diffraction study has provided detailed structural information.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a (Å) | 15.8724 (2) | |
| b (Å) | 6.0971 (1) | |
| c (Å) | 17.9313 (3) | |
| β (°) | 90.961 (2) | |
| Volume (ų) | 1735.07 (5) | |
| Z | 8 |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation of the compound. While publicly available spectra are limited, analytical data including 1H NMR, IR, and Mass Spectrometry are available from commercial suppliers such as ChemicalBook.[5]
Application in Drug Development: Synthesis of Zilpaterol
1-Isopropenyl-2-benzimidazolidinone serves as a key starting material for the synthesis of Zilpaterol.[2][6] The isopropenyl group acts as a protecting group for one of the nitrogen atoms in the benzimidazole ring system, which is later removed during the synthetic sequence leading to Zilpaterol.[2]
Zilpaterol is a β₂-adrenergic agonist.[] It functions by binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a signaling cascade that ultimately leads to increased protein synthesis and muscle growth.[]
References
- 2. patents.justia.com [patents.justia.com]
- 3. CN102584714A - Preparation method of 1-isopropenyl-2-benzimidazolone - Google Patents [patents.google.com]
- 4. 1-ISOPROPENYL-2-BENZIMIDAZOLIDINONE | 52099-72-6 [chemicalbook.com]
- 5. 1-ISOPROPENYL-2-BENZIMIDAZOLIDINONE(52099-72-6) 1H NMR [m.chemicalbook.com]
- 6. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and history of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound primarily known as a key intermediate and impurity in the manufacturing of the pharmaceutical agent Domperidone. This document details the available synthetic protocols, presents key quantitative data in a structured format, and discusses the limited information regarding its biological significance. While the initial discovery of this compound is not formally documented, its history is intrinsically linked to the development of Domperidone.
Introduction
This compound, also known as 1-isopropenyl-1H-benzo[d]imidazol-2(3H)-one, is a derivative of benzimidazolone. The benzimidazolone core is a prevalent scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This particular compound, bearing an isopropenyl group at the N1 position, has garnered attention primarily within the context of pharmaceutical process chemistry. Its significance lies in its role as a potential impurity in the synthesis of Domperidone, a widely used antiemetic and prokinetic agent.[1] Understanding the formation and properties of this compound is therefore crucial for the quality control and optimization of Domperidone production.
History and Discovery
The precise first synthesis or "discovery" of this compound is not well-documented in publicly available literature. Its emergence is closely tied to the synthetic routes developed for Domperidone. It is often referred to as "Domperidone Impurity 18". This suggests that the compound was likely first identified as a byproduct or intermediate during the process development of Domperidone.
While a definitive initial discovery date is unavailable, detailed academic characterization of the compound appeared later. A notable publication by Saber et al. in 2010 provided a crystal structure and a detailed synthesis of the compound, referring to it as 1-Isopropenyl-1H-1,3-benzimidazol-2(3H)-one. A Chinese patent, CN102584714A, also describes a method for its preparation, highlighting its role as a pharmaceutical intermediate.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 52099-72-6 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 118-125.5 °C | [2] |
Synthesis
The synthesis of this compound has been reported through the condensation of o-phenylenediamine with an acetoacetate derivative. Two prominent protocols are detailed below.
Synthesis via Reaction of o-Phenylenediamine and Ethyl Acetoacetate
A method described by Saber et al. involves the direct reaction of o-phenylenediamine with ethyl acetoacetate.[6]
Experimental Protocol:
-
A mixture of o-phenylenediamine (1.0 g, 9 mmol) and ethyl acetoacetate (1.2 ml, 9 mmol) is prepared in xylene (10 ml).
-
The reaction mixture is heated at reflux for 6 hours.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is purified by recrystallization to yield the final product.
Catalyzed Synthesis from o-Phenylenediamine and Methyl Acetoacetate
A Chinese patent (CN102584714A) outlines a catalyzed synthesis method.[2]
Experimental Protocol:
-
To a 1000 ml four-hole boiling flask equipped with a distiller, add 450g of xylene, 100g of o-phenylenediamine, and 1.4g of methylguanidine (catalyst).
-
Add 160g of methyl acetoacetate to the mixture.
-
Heat the reaction mixture to 125-135 °C and maintain this temperature for 8 hours. During this time, a mixture of byproduct alcohol and water is distilled off.
-
After the reaction is complete, cool the mixture and distill off the xylene under reduced pressure to obtain the crude product.
-
Add 600 ml of 10% hydrochloric acid to the crude product and stir for 1 hour at 30 °C.
-
Filter the mixture and wash the solid with 600g of water.
-
Dry the solid at 60-80 °C under a pressure of 150-250 mbar to obtain the purified this compound.
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Crystallographic Data
The structure of this compound has been confirmed by various analytical techniques.
Crystallographic Data
The crystal structure of the compound was determined by Saber et al. (2010). A summary of the crystallographic data is provided in Table 2.[6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.8724 (2) |
| b (Å) | 6.0971 (1) |
| c (Å) | 17.9313 (3) |
| β (°) | 90.961 (2) |
| V (ų) | 1735.07 (5) |
| Z | 8 |
Biological Activity and Significance
Currently, there is a lack of published research specifically investigating the biological activity, mechanism of action, or associated signaling pathways of this compound. Its primary significance in the scientific literature is as a process-related impurity in the synthesis of Domperidone.[1] As such, its presence in the final pharmaceutical product is monitored and controlled to ensure the safety and efficacy of the drug.
The logical relationship of this compound to Domperidone is depicted in the following diagram.
Caption: Relationship of the title compound as an intermediate and impurity in Domperidone synthesis.
Conclusion
This compound is a compound of interest primarily to pharmaceutical scientists and process chemists. While detailed protocols for its synthesis are available, its history is intertwined with the development of Domperidone, where it is recognized as a key intermediate and a potential impurity. There is currently no significant body of research on its independent biological activities. Future research could explore the pharmacological profile of this compound to determine if it possesses any therapeutic potential beyond its current role in pharmaceutical manufacturing.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. clearsynth.com [clearsynth.com]
- 3. 52099-72-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 95.00% | CAS: 52099-72-6 | AChemBlock [achemblock.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Theoretical and Computational Investigation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed theoretical and computational study of the novel benzimidazole derivative, 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. While specific experimental and computational data for this exact molecule are not yet available in published literature, this document outlines the established methodologies and expected outcomes based on extensive research into structurally similar benzimidazole compounds. Benzimidazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse therapeutic applications, including as anticancer, antiviral, antifungal, and antihypertensive agents.[1] This guide serves as a foundational framework for researchers aiming to elucidate the molecular properties and potential biological activities of this promising compound.
Molecular Overview and Significance
This compound is a derivative of the benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings. The prop-1-en-2-yl substituent at the N1 position is expected to influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. Understanding these characteristics through computational modeling is a crucial first step in the drug discovery pipeline.
Proposed Computational and Experimental Protocols
The following sections detail the recommended theoretical and experimental protocols for a thorough investigation of this compound. These methodologies are based on successful studies of similar benzimidazole derivatives.[2][3]
Computational Methodology
2.1.1. Density Functional Theory (DFT) Calculations:
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the title compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution.
-
Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of a solvent environment (e.g., water or ethanol) on the molecule's properties.[2]
-
Properties to be Calculated:
-
Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).
-
Vibrational frequencies (to be compared with experimental IR spectra).
-
Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions.
-
Molecular Electrostatic Potential (MEP) map.
-
Mulliken atomic charges.
-
Global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity).
-
2.1.2. Molecular Docking Studies:
To explore the potential biological targets of this compound, molecular docking simulations are proposed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.
-
Software: AutoDock Vina, Glide, or similar docking software.
-
Target Selection: Based on the known activities of benzimidazole derivatives, potential targets could include kinases, topoisomerases, or viral enzymes.[4][5] For instance, human topoisomerase I (PDB ID: 1EJ9) could be a potential target.[4]
-
Protocol:
-
Preparation of the receptor structure (e.g., removal of water molecules, addition of hydrogen atoms).
-
Preparation of the ligand structure (energy minimization using a suitable force field).
-
Definition of the binding site (grid box generation around the active site of the receptor).
-
Execution of the docking algorithm.
-
Analysis of the resulting binding poses, docking scores, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Proposed Experimental Synthesis and Characterization
While this guide focuses on theoretical aspects, the synthesis and experimental characterization are crucial for validating the computational results. A plausible synthetic route would involve the reaction of 1H-benzo[d]imidazol-2(3H)-one with a suitable prop-1-en-2-yl halide in the presence of a base.
-
Synthesis: A potential synthetic pathway could involve the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with 2-bromopropene in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetra-n-butylammonium bromide in a solvent like DMF.[1][6]
-
Characterization: The structure of the synthesized compound would be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
-
Expected Quantitative Data
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes, based on data from similar molecules found in the literature.
Table 1: Calculated Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |
| Bond Length (Å) | N1-C2 | 1.38 | Hypothetical |
| C2=O3 | 1.23 | Hypothetical | |
| N1-C(prop) | 1.45 | Hypothetical | |
| Bond Angle (°) | C7a-N1-C2 | 108.5 | Hypothetical |
| N1-C2-N3 | 109.0 | Hypothetical | |
| Dihedral Angle (°) | C7a-N1-C(prop)-C(prop) | ~90 | Hypothetical |
Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.08 |
| HOMO-LUMO Gap (ΔE) | 0.17 |
| Dipole Moment (Debye) | 3.5 |
Table 3: Molecular Docking Results (Hypothetical Target: Kinase)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Lys72, Glu91, Leu132 |
| Reference Inhibitor | -9.2 | Lys72, Asp145, Phe146 |
Visualizations
Diagram 1: Computational Workflow
References
- 1. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Profile of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation profile of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a benzimidazolone derivative. In the absence of specific degradation studies for this compound, this document outlines the probable degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed, adaptable experimental protocols for conducting forced degradation studies are presented to guide researchers in establishing the intrinsic stability of this molecule and identifying potential degradants. The guide also includes templates for data presentation and visualizations of logical workflows and hypothetical degradation pathways to aid in the design and execution of stability-indicating studies critical for regulatory submissions and drug development.
Introduction
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and the formation of degradation products.[1][2] This information is crucial for developing stable formulations, selecting appropriate packaging and storage conditions, and establishing stability-indicating analytical methods.[1][3]
This compound is a benzimidazolone derivative used as an analytical standard and in research and development.[4] While specific degradation data for this compound is not publicly available, its structure suggests potential susceptibility to various degradation mechanisms common to the benzimidazole class of compounds. This guide outlines a systematic approach to investigating its degradation profile based on established principles of forced degradation testing.[5][6]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under forced stress conditions. The benzimidazolone core and the prop-1-en-2-yl substituent are potential sites for chemical transformation.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For this compound, hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the amide bond within the imidazolone ring, resulting in the formation of a diamino-benzene derivative.
Oxidative Degradation
Oxidative degradation can be initiated by exposure to peroxides, metal ions, or oxygen.[7] The benzimidazole ring is susceptible to oxidation.[8] Potential oxidative degradation products could include N-oxides or hydroxylated derivatives on the benzene ring. The double bond in the prop-1-en-2-yl group is also a potential site for oxidative cleavage.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.[9][10] For benzimidazole derivatives, photodegradation can involve complex reactions, including ring cleavage and rearrangements.[9] The stability of the compound should be evaluated under controlled light exposure conditions as per ICH Q1B guidelines.
Thermal Degradation
Thermal degradation occurs when the drug substance is exposed to high temperatures.[10][11] The stability of this compound should be assessed in both solid and solution states to determine its thermal lability. Decomposition products will depend on the specific conditions and the presence of any excipients in a formulation.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for the forced degradation studies of this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.[3][5]
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5] This stock solution will be used for all stress studies.
Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature and at elevated temperatures (e.g., 60-80 °C). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature and at elevated temperatures. Analyze at the same time points as acid hydrolysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect the samples from light. Analyze at appropriate time intervals.
-
Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.
-
Thermal Degradation (Solution): Heat the drug solution at elevated temperatures (e.g., 60-80 °C) in a controlled environment.
-
Thermal Degradation (Solid State): Expose the solid drug substance to high temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.
Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated. This method must be able to separate the parent drug from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
Data Presentation
Quantitative data from forced degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 | 80 | Data | Data |
| Base Hydrolysis | 1 M NaOH | 8 | 60 | Data | Data |
| Oxidation | 10% H₂O₂ | 24 | RT | Data | Data |
| Photolytic (Solution) | ICH Q1B | - | RT | Data | Data |
| Photolytic (Solid) | ICH Q1B | - | RT | Data | Data |
| Thermal (Solution) | - | 48 | 80 | Data | Data |
| Thermal (Solid) | - | 72 | 80 | Data | Data |
Table 2: Hypothetical Degradation Products and Their Characterization
| Degradant ID | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure | Stress Condition(s) |
| DP-1 | Data | Data | Structure | Acid/Base Hydrolysis |
| DP-2 | Data | Data | Structure | Oxidation |
| DP-3 | Data | Data | Structure | Photolysis |
| DP-4 | Data | Data | Structure | Thermal |
Conclusion
A thorough understanding of the degradation profile of this compound is paramount for its successful development as a pharmaceutical agent. The systematic approach to forced degradation studies outlined in this guide provides a framework for identifying potential degradation pathways and products. This knowledge is fundamental for the development of a robust and stable drug product and for fulfilling regulatory requirements for stability testing. The experimental protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. clearsynth.com [clearsynth.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
HPLC analytical method for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound belongs to the benzimidazole class, a chemical scaffold of significant interest in pharmaceutical research. The developed method is suitable for purity assessment, stability studies, and quality control of bulk drug substances and formulated products. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection by UV spectrophotometry.
Experimental Protocols
1. Apparatus and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: Suitable for controlling the HPLC system and for data analysis.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm, PTFE or other compatible material.
-
Solvents and Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.
2. Preparation of Solutions:
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid.
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Mobile phase is used as the diluent for standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
4. Sample Preparation:
-
Bulk Drug: Accurately weigh about 25 mg of the sample, dissolve in, and dilute to 25 mL with the diluent to get a concentration of 1000 µg/mL. Further dilute to a suitable concentration within the calibration range (e.g., 20 µg/mL).
-
Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of the active ingredient to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability: Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 µg/mL |
| LOQ (µg/mL) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | |
| Intra-day | < 1.0% |
| Inter-day | < 1.5% |
| Robustness | Robust |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing HPLC separation and their relationships.
Application Notes and Protocols for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 52099-72-6) as a versatile tool in pharmacological research. This compound is primarily recognized as a key intermediate in the synthesis of Flibanserin, a multifunctional serotonergic agent, and as a known impurity of Domperidone, a dopamine D2 receptor antagonist.[1][2] This unique positioning suggests its potential utility in studies related to dopaminergic and serotonergic neurotransmission.
This document outlines its potential applications, relevant signaling pathways, and detailed experimental protocols for its characterization.
Compound Profile
| IUPAC Name | This compound |
| Synonyms | 1-Isopropenyl-2-benzimidazolidinone |
| CAS Number | 52099-72-6 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Primary Known Roles | Synthetic intermediate for Flibanserin; Impurity of Domperidone. |
| Potential Research Areas | Dopamine D2 receptor antagonism; Serotonin 5-HT1A receptor agonism; Serotonin 5-HT2A receptor antagonism. |
Section 1: Application Notes
Introduction to Research Applications
Given its structural relationship to both a dopamine antagonist and a serotonergic agent, this compound is a compound of interest for researchers investigating neurological and psychiatric disorders. Its primary utility in a research setting can be categorized as follows:
-
As a Precursor for Novel Ligand Synthesis: Its core benzimidazolone structure is a common scaffold in the development of centrally active agents. Researchers can use this molecule as a starting material for the synthesis of novel derivatives targeting dopamine and serotonin receptors.
-
As a Reference Standard: In the context of Domperidone and Flibanserin research and manufacturing, this compound serves as a critical analytical standard for High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[3]
-
As a Tool for Target Identification and Validation: While its pharmacological profile is not extensively characterized, its potential interaction with dopamine and serotonin receptors makes it a candidate for screening assays to identify novel biological targets or to validate existing ones.
Potential Mechanisms of Action and Signaling Pathways
The pharmacological context of this compound points towards potential interactions with the following signaling pathways:
As an impurity of Domperidone, a known D2 antagonist, it is plausible that this compound may exhibit antagonist activity at the D2 receptor.[1][4] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Antagonism of D2 receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial in regulating neuronal excitability and is a key target in the treatment of psychosis and nausea.
As a precursor to Flibanserin, which is a 5-HT1A agonist and a 5-HT2A antagonist, this compound is a valuable tool for research in serotonergic systems.[5][6][7]
-
5-HT1A Receptor Agonism: 5-HT1A receptors also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Agonism at these receptors is associated with anxiolytic and antidepressant effects.[7]
-
5-HT2A Receptor Antagonism: 5-HT2A receptors couple to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. Antagonism of this pathway is a key mechanism of action for several atypical antipsychotics.[6]
Section 2: Experimental Protocols
The following protocols are provided as a guide for characterizing the potential pharmacological activity of this compound.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of the test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Filtration apparatus: Cell harvester with glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand ([³H]Spiperone) at a final concentration equal to its Kd.
-
50 µL of test compound dilution or control (assay buffer for total binding, Haloperidol for non-specific binding).
-
100 µL of D2 receptor membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
5-HT1A Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of the test compound to act as an agonist at the 5-HT1A receptor by quantifying its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: HBSS with 20 mM HEPES and 0.5 mM IBMX.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
Positive Control: 8-OH-DPAT (a known 5-HT1A agonist).
-
cAMP detection kit: e.g., HTRF or ELISA based.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with assay medium containing various concentrations of the test compound or positive control. Incubate for 15 minutes at 37°C.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and incubate for an additional 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value and the maximal effect (Emax) relative to the positive control.
5-HT2A Receptor Functional Assay (Calcium Flux)
This assay determines the antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Positive Control: Ketanserin (a known 5-HT2A antagonist).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Add various concentrations of the test compound or positive control to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a pre-determined EC₈₀ concentration of serotonin into each well and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the normalized response against the log concentration of the test compound to determine the IC₅₀ value.
Section 3: Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the described assays. Note: The values presented here are hypothetical and for illustrative purposes only, as no public data is available for this compound.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Dopamine D2 | [³H]Spiperone | To be determined |
| Haloperidol (Reference) | Dopamine D2 | [³H]Spiperone | 1.5 |
| This compound | 5-HT1A | [³H]8-OH-DPAT | To be determined |
| 8-OH-DPAT (Reference) | 5-HT1A | [³H]8-OH-DPAT | 0.9 |
| This compound | 5-HT2A | [³H]Ketanserin | To be determined |
| Ketanserin (Reference) | 5-HT2A | [³H]Ketanserin | 2.1 |
Table 2: Functional Potency (EC₅₀ / IC₅₀)
| Compound | Assay | Receptor | Functional Response | Potency (nM) |
| This compound | cAMP Accumulation | 5-HT1A | Agonist EC₅₀ | To be determined |
| 8-OH-DPAT (Reference) | cAMP Accumulation | 5-HT1A | Agonist EC₅₀ | 2.5 |
| This compound | Calcium Flux | 5-HT2A | Antagonist IC₅₀ | To be determined |
| Ketanserin (Reference) | Calcium Flux | 5-HT2A | Antagonist IC₅₀ | 5.8 |
By following these application notes and protocols, researchers can effectively utilize this compound to explore the pharmacology of dopaminergic and serotonergic systems, contributing to the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revvity.com [revvity.com]
- 5. innoprot.com [innoprot.com]
- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dissolving 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative that holds potential for various research applications, including those in cellular and molecular biology.[1][2] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for dissolving this compound and preparing it for use in cell-based assays.
Due to the limited publicly available information on the solubility of this specific compound, this protocol is based on established methods for dissolving other benzimidazole derivatives.[3][4] It is strongly recommended that researchers perform small-scale solubility and cytotoxicity tests to determine the optimal conditions for their specific cell lines and experimental setups.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
1. Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.742 mg of the compound (Molecular Weight: 174.20 g/mol ).[5][6]
-
Dissolution in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter. If necessary, gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2. Preparation of Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. It is crucial to add the DMSO stock solution to the culture medium and not the other way around to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. An untreated control group and a vehicle control group (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Data Presentation
The following table summarizes the recommended concentrations for the preparation of this compound solutions.
| Solution Type | Recommended Concentration Range | Solvent | Notes |
| Stock Solution | 1 - 10 mM | DMSO (cell culture grade) | Prepare in a sterile environment. Store in aliquots at -20°C or -80°C. |
| Working Solution | 1 - 10 µM | Complete Cell Culture Medium | Prepare fresh before each experiment. Final DMSO concentration should be <0.5%. |
Note: The optimal concentration for the working solution will be dependent on the specific cell line and the biological question being investigated. A dose-response experiment is recommended to determine the effective and non-toxic concentration range.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for preparing the compound solution.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be investigated using a benzimidazole derivative, which are known to sometimes interact with microtubule dynamics.[7]
Caption: Hypothetical signaling pathway modulation.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety and handling information.[1]
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Handle with care.
Recommendations for Preliminary Testing
-
Solubility Test: Before preparing a large volume of stock solution, perform a small-scale solubility test to confirm that this compound dissolves completely in DMSO at the desired concentration.
-
Cytotoxicity Assay: It is essential to determine the cytotoxic potential of the compound on the specific cell line being used. Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to identify the concentration range that is non-toxic and suitable for your experiments. Based on data for other benzimidazole derivatives, initial testing in the low micromolar range (e.g., 1-10 µM) is advisable.[3]
By following this detailed protocol and considering the recommendations, researchers can confidently prepare this compound for their cell culture experiments, ensuring the reliability and reproducibility of their findings.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 52099-72-6|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound 95.00% | CAS: 52099-72-6 | AChemBlock [achemblock.com]
- 6. indiamart.com [indiamart.com]
- 7. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This document provides detailed application notes and experimental protocols for the investigation of a specific benzimidazole derivative, 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one , in various drug discovery assays. While specific data for this compound is not extensively available in public literature, the protocols outlined below are based on the well-established biological activities of structurally related benzimidazolone compounds. These assays are designed to screen for potential antiviral, antimicrobial, kinase inhibitory, and anti-inflammatory properties.
Background on Benzimidazolone Derivatives in Drug Discovery
Benzimidazole derivatives are structurally analogous to purine nucleosides, allowing them to interact with a variety of biological macromolecules. This structural feature has led to the development of numerous FDA-approved drugs for a range of therapeutic areas. The core benzimidazolone structure has been identified as a "privileged scaffold" in drug discovery due to its ability to serve as a foundation for compounds with diverse biological activities, including:
-
Antiviral Activity: Benzimidazole derivatives have shown potent activity against a broad spectrum of viruses, including both RNA and DNA viruses.[1][2][3]
-
Antimicrobial Activity: The benzimidazole scaffold is a key component in many antimicrobial agents, exhibiting efficacy against various bacterial and fungal pathogens.[4][5][6][7][8][9]
-
Kinase Inhibition: Many benzimidazole-containing compounds have been developed as inhibitors of various protein kinases, which are critical targets in cancer therapy.[10]
-
Anti-inflammatory Effects: Derivatives of benzimidazole have also been noted for their potential as anti-inflammatory agents.[11][12]
Given the established therapeutic potential of the benzimidazolone core, This compound represents a compound of interest for screening in these key therapeutic areas. The following sections provide detailed protocols for such investigations.
Antiviral Activity Assays
Cell-Based Antiviral Assay (General Protocol)
This protocol describes a general method for evaluating the antiviral activity of the test compound against a selected virus in a cell-based assay.
Experimental Workflow:
Caption: Workflow for a cell-based antiviral assay.
Protocol:
-
Cell Culture:
-
Culture a suitable host cell line for the chosen virus in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of This compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (typically 2-5 days).
-
-
Quantification of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay:
-
After incubation, visually score the wells for the presence of CPE.
-
Alternatively, use a cell viability assay (e.g., MTT, MTS) to quantify the number of viable cells.
-
-
Plaque Reduction Assay (for plaque-forming viruses):
-
Perform the assay in 6-well plates.
-
After infection and treatment, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose).
-
After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
-
Determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Hypothetical Data Presentation:
| Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| Influenza A (H1N1) | 8.5 | >100 | >11.8 |
| Herpes Simplex Virus 1 | 12.2 | >100 | >8.2 |
| Respiratory Syncytial Virus | 5.7 | >100 | >17.5 |
Antimicrobial Activity Assays
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination.
Protocol:
-
Microorganism Preparation:
-
Grow the bacterial or fungal strain in the appropriate broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
-
Compound Preparation:
-
Prepare serial twofold dilutions of This compound in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured to quantify growth.
-
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Aspergillus niger | 64 |
Kinase Inhibition Assays
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the inhibition of a specific kinase by the test compound.
Signaling Pathway Context:
Caption: Kinase inhibitor mechanism of action.
Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP solution.
-
Prepare serial dilutions of This compound .
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits kinase activity by 50%.
-
Hypothetical Data Presentation:
| Kinase Target | IC₅₀ (µM) |
| EGFR | 2.5 |
| HER2 | 5.1 |
| CDK2 | 10.8 |
| VEGFR2 | >50 |
Anti-inflammatory Activity Assays
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for the LPS-induced NO assay.
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of This compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include a control group (LPS only) and a blank group (no LPS, no compound).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production.
-
Determine the IC₅₀ value for NO inhibition.
-
Hypothetical Data Presentation:
| Assay | IC₅₀ (µM) |
| LPS-induced NO Production | 15.3 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial screening of This compound in key areas of drug discovery. Based on the extensive research into the benzimidazolone scaffold, it is plausible that this compound may exhibit activity in one or more of these assays. The detailed methodologies and data presentation formats are intended to guide researchers in their investigations and facilitate the clear and concise reporting of their findings. Further studies, including mechanism of action and in vivo efficacy, would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Use of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one and Related Benzimidazole Derivatives
Disclaimer: To date, no specific in vitro experimental data for the compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one has been identified in the public domain. The information provided below is based on studies of structurally related benzimidazole and benzimidazolone derivatives and is intended to serve as a guide for potential research applications and methodologies. The experimental protocols are representative of those commonly used for evaluating the bioactivity of this class of compounds.
I. Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, anti-inflammatory, and anticancer properties. The benzimidazole scaffold is a key component in a variety of biologically active molecules, largely due to its structural similarity to naturally occurring nucleotides, which allows for interaction with various biopolymers.
This document outlines potential in vitro applications and detailed experimental protocols for assessing the biological activity of benzimidazole derivatives, with a focus on anticancer and anti-inflammatory effects, based on available literature for related compounds.
II. Potential In Vitro Applications of Benzimidazole Derivatives
Based on the activities of structurally similar compounds, this compound could be investigated for the following in vitro activities:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of the inhibition of inflammatory mediators in cell-based assays.
-
Neuroprotective Activity: Investigation of protective effects against neurotoxin-induced cell death.
III. Anticancer Activity of Benzimidazole Derivatives: Application Notes
A closely related compound, 1-propenyl-1,3-dihydro-benzimidazol-2-one , has demonstrated cytotoxic effects against several cancer cell lines. This suggests that other derivatives, potentially including this compound, may also possess anticancer properties.
Data Presentation: Cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one
| Compound | Cell Line | Cell Type | Concentration (µM) | Cell Viability (%) | Reference |
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a | Neuroblastoma | 20 | 50.76 | [1] |
| MCF-7 | Breast Cancer | 20 | 37.67 | [1] | |
| HEK 293 | Human Embryonic Kidney | 20 | 47.08 | [1] |
Data Presentation: In Vitro Cytotoxicity of Other Benzimidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| IVf (R = 2-nitrophenyl) | HBL-100 | 82.07 | [2] |
| IVg (R = 3-nitrophenyl) | HeLa | 126.13 | [2] |
| 6c (3-Br substituted) | HCT-116 | 8.93 | [3] |
| HepG2 | 7.82 | [3] | |
| MCF-7 | 9.15 | [3] | |
| 6i (3-F substituted) | HCT-116 | 10.21 | [3] |
| HepG2 | 8.84 | [3] | |
| MCF-7 | 9.98 | [3] | |
| 11a | NCI-60 Panel | 0.16 - 3.6 (GI50) | [4][5] |
| 12a | NCI-60 Panel | 0.16 - 3.6 (GI50) | [4][5] |
| 12b | NCI-60 Panel | 0.16 - 3.6 (GI50) | [4][5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cultured cell lines.
1. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Visualization: General Workflow for In Vitro Anticancer Screening
Caption: Workflow for MTT-based cytotoxicity assay.
IV. Anti-inflammatory Activity of Benzimidazole Derivatives: Application Notes
Several benzimidazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 6e | RAW 264.7 | NO Production | 0.86 | [6] |
| RAW 264.7 | TNF-α Production | 1.87 | [6] | |
| Morpholine-substituted benzimidazole | Not Specified | COX-2 Inhibition | 8.00 | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of a compound on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
1. Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature in the dark. c. Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
Experimental Protocol: TNF-α Production Assay (ELISA)
This protocol measures the inhibitory effect of a compound on TNF-α secretion from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
1. Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
LPS
-
Test compound
-
Mouse TNF-α ELISA kit
2. Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the NO Production Assay protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Calculate the concentration of TNF-α in the supernatants using a standard curve. Determine the percentage of inhibition of TNF-α production.
Visualization: NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by benzimidazoles.
V. Conclusion
While direct experimental data for this compound is currently unavailable, the extensive research on related benzimidazole and benzimidazolone derivatives highlights the potential of this chemical scaffold in drug discovery. The provided application notes and protocols offer a solid foundation for initiating in vitro studies to explore the anticancer and anti-inflammatory properties of this and other novel benzimidazole compounds. Researchers are encouraged to adapt these methodologies to their specific research questions and to further investigate the underlying mechanisms of action.
References
- 1. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro evaluation of the compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, hereafter referred to as Compound BZI-021, for its potential anticancer and anti-inflammatory activities. Given the broad therapeutic potential of the benzimidazolone scaffold, the following protocols are designed to assess the efficacy of Compound BZI-021 in these key therapeutic areas.
Part 1: Anticancer Activity Evaluation
The benzimidazolone core is a privileged scaffold in oncology, with numerous derivatives reported to exhibit potent anticancer effects through the inhibition of various protein kinases crucial for tumor growth and survival.[1][2][3] This section outlines a series of in vitro assays to determine the cytotoxic and specific kinase inhibitory potential of Compound BZI-021.
Application Note 1: Evaluation of Cytotoxic Activity
A fundamental first step in anticancer drug discovery is to assess the compound's ability to inhibit cancer cell proliferation. The MTT assay is a widely used colorimetric method to determine cell viability.[4]
Data Presentation: Antiproliferative Activity of Compound BZI-021
The following table summarizes hypothetical data for the antiproliferative activity of Compound BZI-021 against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Compound BZI-021 | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 28.7 ± 3.5 | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | 12.5 ± 1.8 | 0.5 ± 0.08 |
Experimental Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound BZI-021 in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound BZI-021 stock solution (10 mM in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound BZI-021 and doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Application Note 2: Kinase Inhibition Assay
Benzimidazole derivatives are known to be potent kinase inhibitors.[1][2][5] To investigate the mechanism of action of Compound BZI-021, a kinase inhibition assay against a relevant oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR), is proposed.
Data Presentation: EGFR Kinase Inhibitory Activity of Compound BZI-021
The following table presents hypothetical data for the EGFR kinase inhibitory activity of Compound BZI-021.
| Compound | EGFR Kinase IC50 (nM) |
| Compound BZI-021 | 85 ± 9 |
| Erlotinib (Positive Control) | 10 ± 2 |
Experimental Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 of Compound BZI-021 against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Compound BZI-021 stock solution (10 mM in DMSO)
-
Erlotinib (positive control)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound BZI-021 and Erlotinib in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or vehicle control. Add 2.5 µL of EGFR kinase solution. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ATP Detection and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Anticancer Assay Workflow and Signaling Pathway
Caption: Workflow for anticancer evaluation of Compound BZI-021.
Caption: Inhibition of the EGFR signaling pathway by Compound BZI-021.
Part 2: Anti-inflammatory Activity Evaluation
Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties, often by modulating key inflammatory pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines.[6][7][8] This section details protocols to assess the anti-inflammatory potential of Compound BZI-021.
Application Note 3: Inhibition of Pro-inflammatory Cytokine Production
A key hallmark of inflammation is the overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This assay evaluates the ability of Compound BZI-021 to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Inhibition of TNF-α Production by Compound BZI-021
The following table summarizes hypothetical data on the inhibition of TNF-α production by Compound BZI-021 in LPS-stimulated RAW 264.7 macrophages.
| Treatment | TNF-α Concentration (pg/mL) |
| Vehicle Control | 50 ± 8 |
| LPS (1 µg/mL) | 1250 ± 150 |
| LPS + Compound BZI-021 (1 µM) | 850 ± 90 |
| LPS + Compound BZI-021 (10 µM) | 350 ± 45 |
| LPS + Compound BZI-021 (50 µM) | 120 ± 20 |
| LPS + Dexamethasone (1 µM) | 150 ± 25 |
Experimental Protocol 3: TNF-α ELISA Assay
Objective: To quantify the inhibitory effect of Compound BZI-021 on TNF-α production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Compound BZI-021 stock solution (10 mM in DMSO)
-
Dexamethasone (positive control)
-
Mouse TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound BZI-021 or dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add the collected cell culture supernatants and standards to the plate and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add Avidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples using the standard curve.
Visualization of Anti-inflammatory Assay Workflow and Signaling Pathway
Caption: Workflow for anti-inflammatory evaluation of Compound BZI-021.
Caption: Inhibition of the NF-κB signaling pathway by Compound BZI-021.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in Medicinal Chemistry
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the role of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in medicinal chemistry. Extensive research indicates that this compound's primary application is not as a direct therapeutic agent but as a key intermediate in the synthesis of other pharmacologically active molecules. Notably, it serves as a precursor in the manufacturing of Domperidone, a widely used anti-emetic agent. This document outlines the synthetic pathway involving this intermediate, the pharmacological context of the final drug product, and relevant experimental protocols. While direct biological activity data for this compound is not available in the public domain, its utility in the synthesis of established drugs underscores its importance in the pharmaceutical sciences.
Introduction to Benzimidazolones in Medicinal Chemistry
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have been shown to exhibit a wide range of pharmacological activities, including but not limited to:
The versatility of the benzimidazolone core allows for substitutions at the N-1 and N-3 positions, as well as on the benzene ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Application of this compound as a Synthetic Intermediate
The primary documented application of this compound in medicinal chemistry is as an intermediate in the synthesis of Domperidone.[8] Domperidone is a peripheral dopamine D2 receptor antagonist that is widely used as an anti-emetic agent. The synthesis of Domperidone involves the coupling of a benzimidazolone moiety with a piperidine-containing side chain. This compound serves as a precursor to one of the key reactants in this synthesis.
Synthetic Pathway Overview
The synthesis of Domperidone from this compound generally proceeds through the following key steps:
-
Alkylation: The N-H proton of the benzimidazolone is sufficiently acidic to be removed by a suitable base, allowing for alkylation.
-
Coupling Reaction: The alkylated benzimidazolone derivative is then coupled with the piperidine-containing fragment to yield Domperidone.
The prop-1-en-2-yl group at the N-1 position can be a protecting group or part of a strategic synthetic design.
Experimental Protocols
The following are generalized protocols based on established chemical principles for the synthesis and utilization of this compound in the context of Domperidone synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-Bromopropene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropene (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Domperidone Intermediate from this compound
Materials:
-
This compound
-
1,3-Dichloropropane
-
Sodium hydride (NaH)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1,3-dichloropropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to yield 1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
Protocol 3: Synthesis of Domperidone
Materials:
-
1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
-
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile
Procedure:
-
To a mixture of 1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (1 equivalent), 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (1 equivalent), and potassium iodide (catalytic amount) in acetonitrile, add potassium carbonate (2 equivalents).
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can then be further processed, which may involve the removal of the prop-1-en-2-yl group under acidic conditions to yield Domperidone.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
As there is no publicly available quantitative biological data for this compound, the following table summarizes the properties of the final product, Domperidone.
| Parameter | Value | Reference |
| Drug Name | Domperidone | - |
| Target | Dopamine D2 Receptor | - |
| Mechanism of Action | Peripheral Dopamine D2 Receptor Antagonist | - |
| Therapeutic Use | Anti-emetic | [8] |
| IC₅₀ (Dopamine D2) | ~1-10 nM (varies with assay conditions) | - |
| Bioavailability | ~15% (oral) | - |
| Protein Binding | 91-93% | - |
| Metabolism | Hepatic (CYP3A4) | - |
| Elimination Half-life | 7-9 hours | - |
Mandatory Visualizations
Synthetic Pathway Diagram
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Welcome to SMS Life [smslife.in]
Application Notes and Protocols for the Synthesis of Derivatives from 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. This starting material, also known as 1-isopropenyl-1H-benzimidazol-2(3H)-one, has demonstrated cytotoxic activity against various cancer cell lines, making its derivatives promising candidates for further investigation in drug discovery and development.[1][2]
Application Notes
Therapeutic Potential:
The core scaffold of this compound has been identified as a valuable pharmacophore in the development of anticancer agents.[1][2] Studies have shown its efficacy against neuroblastoma, kidney cancer, and breast cancer cell lines.[1][2] The derivatization of this molecule opens avenues to modulate its pharmacokinetic properties, enhance its potency, and improve its selectivity for specific cancer-related targets. Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and interference with topoisomerase and kinase signaling pathways.[3][4][5]
Synthetic Strategy:
The structure of this compound offers two primary sites for chemical modification: the secondary amine (N-H) of the benzimidazolone ring and the isopropenyl (prop-1-en-2-yl) group. The protocols outlined below describe key synthetic transformations at these positions to generate a library of novel derivatives.
Data Presentation
Physicochemical and Spectroscopic Data of Starting Material:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 150 °C | [1] |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.80 (s, 1H, NH), 7.25 (d, J=7.2 Hz, 1H, Ar-H), 7.13-7.08 (m, 3H, Ar-H, CH=), 6.70 (d, J=15.6 Hz, 1H, =CH), 6.20-6.14 (m, 1H, Ar-H), 1.91 (d, J=8.4 Hz, 3H, CH₃) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 154.32, 129.04, 127.81, 122.15, 121.57, 121.37, 117.21, 109.75, 109.27, 15.86 | [1] |
| HRMS (EI+) m/z | Calculated for C₁₀H₁₀N₂O [M]⁺: 174.0793, Found: 174.0802 | [1] |
| FTIR (KBr, cm⁻¹) | 3150, 3061, 2960, 1713, 1663, 1618, 1484, 1397, 1273, 1187, 1097, 937 | [1] |
Experimental Protocols
Synthesis of this compound (Starting Material)
This protocol is based on a palladium-catalyzed rearrangement reaction.[1]
Materials:
-
N-(2-aminophenyl)-N-(prop-2-yn-1-yl)acetamide
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOᵗBu)
-
Xantphos
-
Toluene, dry
-
Celite
Procedure:
-
To a solution of N-(2-aminophenyl)-N-(prop-2-yn-1-yl)acetamide (1.0 eq) in dry toluene, add sodium tert-butoxide (2.0 eq).
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.1 eq) and Xantphos (0.2 eq).
-
Degas the reaction mixture with nitrogen for 2 minutes.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 3:1) to afford the title compound as a white solid.
Protocol 1: N-Alkylation of this compound
This protocol describes the derivatization at the N-H position of the benzimidazolone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of this compound
This protocol details the introduction of an acyl group at the N-H position.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C.
-
Add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Electrophilic Addition to the Isopropenyl Group - Halogenation
This protocol describes the addition of a halogen across the double bond of the isopropenyl group.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or DCM and cool the solution to 0 °C.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise, or add NBS (1.1 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
If bromine was used, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the dihalogenated product, which may be purified further by chromatography if necessary.
Protocol 4: Epoxidation of the Isopropenyl Group
This protocol details the formation of an epoxide from the double bond of the isopropenyl substituent.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Visualizations
Logical Workflow for Derivative Synthesis
Caption: Synthetic routes for derivatization of the starting material.
Proposed Signaling Pathway for Anticancer Activity
Caption: Potential anticancer mechanisms of benzimidazolone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Introduction
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a molecule of interest within drug development, necessitating robust and reliable analytical methods for its quantification in various matrices. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, quality control of drug substances, and formulation analysis. While specific methods for this exact analyte are not widely published, the following protocols are based on established analytical techniques for structurally related benzimidazole derivatives.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of small molecules.[3] The method's principle is based on the separation of the analyte from a mixture using a chromatographic column, followed by its detection and quantification based on its ultraviolet (UV) absorbance. For benzimidazole derivatives, UV detection is a suitable approach due to the chromophoric nature of the benzimidazole ring system.[1][4][5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of benzimidazole derivatives.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water) is typically effective. The gradient can be optimized to achieve the best separation from potential impurities or matrix components.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of this compound. Based on the benzimidazole structure, a λmax in the range of 270-290 nm is expected and should be experimentally determined.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase. For biological matrices, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove interferences.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples can then be calculated from the regression equation.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (%Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[6][7] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 reversed-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water is a good starting point. The flow rate might be lower (e.g., 0.4 mL/min) depending on the column dimensions and the ESI source requirements.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for benzimidazole compounds.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions are determined by fragmentation of the precursor ion in the collision cell.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard. If not available, a structurally similar compound with similar chromatographic and ionization behavior can be used.
-
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all calibration standards and samples.
3. Data Analysis:
-
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.01 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Experimental Workflow: LC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe Electrospray Ionization Tandem Mass Spectrometry for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkenylation of 1H-benzo[d]imidazol-2(3H)-one.
Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?
A1: Low yields in the N-alkenylation of benzimidazolones are a common problem. The first parameters to optimize are typically the choice of base and solvent. Reaction temperature and time are also critical. For instance, screening different base/solvent combinations can significantly impact yield. In similar N-alkylation reactions of heterocycles, systems like K₂CO₃ in acetonitrile (MeCN) or NaHCO₃ in MeCN have proven effective.[1] Harsh conditions, such as high temperatures with strong bases, can sometimes lead to ring opening or other side reactions.[2]
Q2: I am observing multiple spots on my TLC plate, suggesting byproduct formation. What are the likely side reactions?
A2: The most common side reactions include:
-
Lack of Regioselectivity (O-alkenylation): Besides the desired N-alkenylation, the oxygen atom of the benzimidazolone can also act as a nucleophile, leading to the formation of an O-alkenylated isomer.
-
Over-alkylation (Disubstitution): If the starting benzimidazolone has two reactive N-H protons, dialkylation can occur, although this is less common for 1-(prop-1-en-2-yl) substitution under controlled conditions.
-
Polymerization: The prop-1-en-2-yl (isopropenyl) group is susceptible to polymerization, especially at elevated temperatures or in the presence of acidic catalysts.
-
Decomposition: Starting materials or the product may degrade under the reaction conditions, contributing to a complex product mixture.
Q3: How can I improve the regioselectivity to favor N-alkenylation over O-alkenylation?
A3: Achieving high N-selectivity is crucial. The choice of solvent and counter-ion of the base can influence the N/O ratio. Polar aprotic solvents like DMF or acetonitrile (MeCN) generally favor N-alkylation. Using a milder base, such as NaHCO₃ or K₂CO₃, can also improve selectivity compared to very strong bases like NaH, which might increase the proportion of O-alkenylation.[1]
Q4: My product appears difficult to purify. What are the recommended purification strategies?
A4: Purification of benzimidazole derivatives can be challenging due to similar polarities of byproducts and the final product.
-
Column Chromatography: This is the most common method. A careful screening of the eluent system (e.g., ethyl acetate/hexane) is necessary to achieve good separation.[3]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield highly pure material.[3][4] It's essential to screen solvents to find one where the product has high solubility at elevated temperatures but low solubility at room temperature.[5]
-
Activated Carbon Treatment: If your final product is discolored (yellow or brown), adding a small amount of activated charcoal during recrystallization can help remove colored impurities.[5]
Experimental Protocols
The following protocols are based on general procedures for N-alkylation of benzimidazolone derivatives.[3]
Protocol 1: Standard N-Alkenylation Procedure
This protocol outlines a standard starting point for the synthesis.
-
Reaction Setup: To an oven-dried round-bottom flask charged with a magnetic stir bar, add 1H-benzo[d]imidazol-2(3H)-one (1.0 equiv.).
-
Reagent Addition: Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 10 mL per mmol of substrate). Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Alkylation: Add the alkylating agent, 2-bromopropene (1.2 equiv.).
-
Reaction: Stir the mixture at a set temperature (e.g., 60-80 °C) for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Diagram: General Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Data Presentation: Optimizing Reaction Conditions
Optimizing the base, solvent, and temperature is key to improving yield. The following tables summarize conditions that have been successful in analogous N-alkylation reactions of benzimidazoles and related heterocycles.[1][6]
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| 1 | NaHCO₃ (2.0) | MeCN | Reflux | 24 | Moderate to Good |
| 2 | K₂CO₃ (2.0) | MeCN | Reflux | 12-24 | Moderate to Good |
| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 12 | Often High |
| 4 | K₃PO₄ (3.0) | DMF | 120 | 24 | Good to High |
| 5 | Et₃N (1.5) | DMF | 80 | 24 | Variable |
Note: Yields are generalized from similar reactions and will vary for the specific synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one stability issues in solution
Technical Support Center: 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of benzimidazole derivatives like this compound in solution is primarily influenced by several factors, including the choice of solvent, pH of the medium, exposure to light, and storage temperature.[1][2] Benzimidazole compounds are known to be susceptible to degradation under certain environmental conditions.[3][4]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For creating stock solutions, it is advisable to use anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is crucial to use anhydrous solvents as the presence of water can facilitate hydrolysis.[1] When diluting the stock solution in aqueous media for experiments, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: Is this compound sensitive to light?
A3: Yes, benzimidazole derivatives are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][3] To mitigate this, it is essential to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: How does the pH of the solution impact the stability of this compound?
A4: The stability of the benzimidazole ring can be pH-dependent. While specific data for this compound is not available, related structures can be susceptible to hydrolysis, particularly under basic conditions.[1] It is generally recommended to maintain solutions at a neutral or slightly acidic pH, if compatible with the experimental design.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound have not been documented in the provided search results, potential degradation pathways for benzimidazoles can include photodegradation, which may lead to complex reactions such as dimerization or cleavage of the benzimidazole ring.[1][3]
Q6: How can I monitor the stability of my compound in solution?
A6: The stability of the compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent compound's peak over time can indicate degradation.[1] Visual inspection for discoloration of the solution can also be an initial indicator of instability.
Troubleshooting Guide
This guide provides potential causes and solutions for common stability issues encountered with this compound in solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of the benzimidazole structure. | Prepare concentrated stock solutions in an appropriate organic solvent like anhydrous DMSO before diluting into aqueous buffers. Ensure the final organic solvent concentration is low and compatible with the assay. |
| Discoloration or the appearance of new peaks in HPLC analysis after storage. | Degradation of the compound due to exposure to light, elevated temperature, or non-anhydrous solvent.[1] | Store stock solutions and experimental samples protected from light (e.g., in amber vials) and at low temperatures (-20°C or -80°C).[5] Use high-purity, anhydrous solvents for stock solution preparation.[1] |
| Inconsistent experimental results over time. | Gradual degradation of the compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. If using a stock solution over several days, re-qualify it by HPLC to check for degradation. |
| Loss of biological activity. | The compound has degraded into inactive forms. | Follow the recommended handling and storage procedures strictly. Perform a stability study under your specific experimental conditions to determine the viable timeframe for using the prepared solutions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of the compound in a chosen solvent or buffer.
1. Materials:
- This compound
- High-purity anhydrous solvent (e.g., DMSO)
- Aqueous buffer of desired pH
- HPLC system with a suitable column (e.g., C18)
- UV detector
- Amber vials
- Incubators or water baths set to desired temperatures
2. Procedure:
- Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen anhydrous solvent to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Test Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration for the experiment.
- Initial Analysis (Time Zero): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the compound. This will serve as the 100% reference point.
- Incubation: Aliquot the remaining test solution into several amber vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition and analyze the solution by HPLC.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) peak area. The appearance of new peaks should also be noted as these may represent degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for stability assessment.
Caption: Representative signaling pathway potentially modulated by a benzimidazolone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor solubility of this compound?
A1: While specific data for this compound is limited, benzimidazole derivatives often exhibit poor aqueous solubility due to their rigid, aromatic structure and crystalline nature.[1] Compounds like this are often classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility, making dissolution a rate-limiting step for absorption.[1][2]
Q2: I am observing precipitation of my compound in my aqueous buffer. What are the initial steps I should take?
A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. Here are some initial troubleshooting steps:
-
Verify the final concentration: Ensure the final concentration of the compound in your buffer does not exceed its solubility limit.
-
pH adjustment: The solubility of benzimidazole-containing compounds can be pH-dependent. Assess the pKa of your compound and adjust the buffer pH accordingly. For many benzimidazoles, solubility increases in acidic conditions.
-
Co-solvent concentration: If you are using a co-solvent to prepare a stock solution, ensure the final concentration of the co-solvent in the aqueous buffer is low enough to not cause the compound to crash out, but high enough to maintain solubility. A general rule of thumb is to keep the organic solvent concentration below 1% in the final aqueous medium.
Q3: What are the recommended organic solvents for preparing a stock solution of this compound?
A3: For poorly soluble compounds, polar aprotic solvents are often a good starting point. The following table provides a list of commonly used organic solvents and their general applicability for creating high-concentration stock solutions.
| Solvent | Abbreviation | Typical Stock Concentration Range | Notes |
| Dimethyl Sulfoxide | DMSO | 10-50 mM | A common solvent for initial in vitro experiments. Ensure the final concentration in cell-based assays is non-toxic (typically <0.5%). |
| Dimethylformamide | DMF | 10-50 mM | Another polar aprotic solvent, but can be more toxic to cells than DMSO. |
| Ethanol | EtOH | 1-10 mM | A less toxic option, but may have lower solubilizing power for highly lipophilic compounds. |
| Methanol | MeOH | 1-10 mM | Similar to ethanol, useful for some applications but may be less effective than DMSO or DMF. |
Note: The optimal solvent and concentration should be determined empirically for your specific experimental needs.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable compound concentration.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness, particulates).
-
Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer.
-
Sonication: Briefly sonicate the final working solution before adding it to your assay to help dissolve any small, invisible precipitates.
-
Formulation Strategy: If solubility issues persist, consider using a formulation strategy to enhance solubility, such as creating a solid dispersion or using cyclodextrins.[3][4]
Issue 2: Difficulty preparing a stable, high-concentration stock solution.
Possible Cause: The compound has low solubility even in organic solvents.
Troubleshooting Steps:
-
Solvent Screening: Test a wider range of organic solvents, including N-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG), which can be effective for highly insoluble compounds.[5]
-
Co-solvent Systems: Use a mixture of solvents. For example, a combination of DMSO and PEG 400 can sometimes dissolve compounds that are insoluble in either solvent alone.[5]
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) while dissolving the compound. However, be cautious of potential compound degradation at higher temperatures.
-
pH Modification of the Stock: If the compound has ionizable groups, adding a small amount of acid or base to the organic solvent might improve solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are used to increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[4][6]
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer. The concentration will depend on the required solubility enhancement.
-
Add Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibrate: Shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge or filter the solution to remove any undissolved compound.
-
Determine Concentration: The concentration of the dissolved compound in the supernatant/filtrate can be determined using a validated analytical method, such as HPLC-UV.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 1H-benzo[d]imidazol-2(3H)-one, byproducts from side reactions like dialkylation, or degradation products. Given the presence of the prop-1-en-2-yl group, polymerization or isomerization under certain conditions (e.g., acidic or high temperature) could also lead to impurities.
Q2: My purified compound is colored, but it should be a white solid. What could be the cause?
A2: A colored product often indicates the presence of oxidized impurities. The starting material, o-phenylenediamine (if used in the synthesis of the benzimidazolone core), is prone to oxidation, which can result in colored byproducts that are carried through the synthesis.
Q3: I am observing poor recovery after purification. What are the potential reasons?
A3: Poor recovery can be due to several factors including:
-
Sub-optimal recrystallization solvent: The compound may have significant solubility in the recrystallization solvent even at low temperatures.
-
Decomposition on silica gel: Benzimidazole derivatives can sometimes be unstable on silica gel, leading to degradation during column chromatography.
-
Product loss during extraction: Inefficient extraction during the workup can lead to loss of product.
-
Volatility: While not highly volatile, some loss may occur if the compound is dried under high vacuum for an extended period at elevated temperatures.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification?
A4: Yes, preparative HPLC is a powerful technique for obtaining high-purity this compound, especially for removing closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for the compound.
-
Solution: Select a more polar or less polar solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also hinder crystallization.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent.
-
Solution: Evaporate some of the solvent to increase the concentration and then cool again. If that fails, a different solvent or a two-solvent system may be necessary.
Illustrative Recrystallization Solvent Screening Data
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (Good for co-solvent) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Insoluble | Good (as anti-solvent) |
| Dichloromethane | Soluble | Very Soluble | Poor (Good for co-solvent) |
Note: This data is illustrative for a typical benzimidazolone derivative and should be confirmed experimentally for this compound.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The eluent system is not optimized.
-
Solution: Adjust the polarity of the eluent. For silica gel chromatography, increasing the polarity of the mobile phase will generally decrease the retention time of the compounds. A common starting point is a mixture of hexane and ethyl acetate.
Problem: The compound streaks on the column (tailing).
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution: Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to reduce interactions with acidic silanol groups on the silica gel. Ensure the amount of crude material loaded is appropriate for the column size.
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: The compound is unstable on silica gel.
-
Solution: Consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent can be effective.
Illustrative Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Co-elution of Impurities | Incorrect solvent polarity | Optimize the eluent system by trying different ratios of solvents (e.g., ethyl acetate/hexane). |
| Peak Tailing | Strong interaction with silica | Add a small amount of triethylamine (0.1-1%) to the eluent. |
| Compound Stuck on Column | Eluent is not polar enough | Gradually increase the polarity of the eluent during the run (gradient elution). |
| Low Recovery | Decomposition on silica | Use a less acidic stationary phase like neutral alumina or deactivated silica. |
Preparative HPLC
For achieving high purity, preparative HPLC can be employed.
Problem: Broad peaks and poor resolution.
-
Possible Cause: Column overload, inappropriate mobile phase, or a worn-out column.
-
Solution: Reduce the injection volume or the concentration of the sample. Optimize the mobile phase composition and gradient. If the problem persists, the column may need to be replaced.
Problem: Peak fronting or tailing.
-
Possible Cause: Similar to analytical HPLC, this can be due to column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH.
-
Solution: For tailing of basic compounds, adding a modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase can improve peak shape by protonating the analyte and masking silanol interactions.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of the target compound from impurities (aim for an Rf value of ~0.3 for the target compound). A mixture of ethyl acetate and hexane is a common starting point.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Technical Support Center: Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, helping you identify the root cause and implement corrective actions.
Issue 1: Low Yield of the Final Product
-
Possible Cause 1: Incomplete formation of the benzimidazolone ring.
-
Troubleshooting:
-
Ensure the purity of the starting o-phenylenediamine.
-
Verify the stoichiometry and reactivity of the carbonylating agent (e.g., urea, 1,1'-carbonyldiimidazole).
-
Optimize the reaction temperature and time for the cyclization step.
-
Analyze a sample from this stage by HPLC or TLC to check for the presence of unreacted o-phenylenediamine.
-
-
-
Possible Cause 2: Inefficient N-alkylation.
-
Troubleshooting:
-
Ensure the benzimidazolone starting material is dry, as water can interfere with the reaction.
-
Use a sufficiently strong and non-nucleophilic base to deprotonate the benzimidazolone.
-
Verify the quality and reactivity of the alkylating agent (e.g., 2-bromopropene).
-
Optimize the reaction temperature; some alkylations may require gentle heating.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
-
Possible Cause 3: Product loss during workup and purification.
-
Troubleshooting:
-
Optimize the extraction procedure to ensure the product is not lost in the aqueous phase.
-
If using column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.
-
When crystallizing the product, avoid using an excessive amount of solvent and ensure a suitable cooling rate to maximize crystal formation.
-
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis of the Crude Product
-
Possible Cause 1: Unreacted starting materials.
-
Troubleshooting: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
-
Possible Cause 2: Formation of the di-alkylated byproduct.
-
Troubleshooting:
-
Carefully control the stoichiometry of the alkylating agent; use closer to a 1:1 molar ratio with the benzimidazolone.
-
Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Consider using a milder base or lower reaction temperature to reduce the rate of the second alkylation.
-
-
-
Possible Cause 3: Isomerization of the prop-1-en-2-yl group.
-
Troubleshooting:
-
Avoid harsh acidic or basic conditions during the reaction and workup, which can promote isomerization.
-
Keep the reaction temperature as low as feasible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities typically arise from unreacted starting materials, side reactions, or over-reaction. These include unreacted o-phenylenediamine and 1H-benzo[d]imidazol-2(3H)-one, as well as the di-alkylated byproduct, 1,3-di(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Isomeric impurities may also be present.
Q2: How can I best identify these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is powerful for identifying the molecular weights of the impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the exact structures of the main product and any isolated impurities.[6][7]
Q3: What is a suitable method for purifying the final product?
A3: Column chromatography over silica gel is a common and effective method for purifying benzimidazole derivatives.[8] The choice of eluent is crucial for good separation; a gradient of ethyl acetate in hexane is often a good starting point. Recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure product.
Q4: My NMR spectrum shows unexpected signals. What could they be?
A4: Unexpected signals in the ¹H NMR spectrum could indicate the presence of impurities such as unreacted starting materials, the di-alkylated byproduct, or isomeric impurities.[6][7][9] It is also possible that residual solvents from the reaction or purification are present. Comparing your spectrum with those of the starting materials and considering the potential side products can help in identifying these signals.
Q5: How can I minimize the formation of the di-alkylated impurity?
A5: To minimize di-alkylation, you should use a carefully controlled amount of the alkylating agent, ideally not exceeding a 1:1 molar ratio relative to the 1H-benzo[d]imidazol-2(3H)-one. Adding the alkylating agent slowly and maintaining a moderate reaction temperature can also help to selectively achieve mono-alkylation.
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Technique |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | Unreacted starting material from benzimidazolone formation. | HPLC, GC-MS |
| 1H-Benzo[d]imidazol-2(3H)-one | C₇H₆N₂O | Unreacted intermediate from the N-alkylation step. | HPLC, LC-MS |
| 1,3-di(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one | C₁₃H₁₄N₂O | Over-alkylation of the benzimidazolone ring. | HPLC, LC-MS, ¹H NMR |
| 1-(prop-1-en-1-yl)-1H-benzo[d]imidazol-2(3H)-one | C₁₀H₁₀N₂O | Isomerization of the prop-1-en-2-yl group. | HPLC, LC-MS, ¹H NMR |
| Residual Solvents | Varies | Solvents used in reaction and purification steps. | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one (Intermediate)
-
In a round-bottom flask, combine o-phenylenediamine and urea in a 1:1.2 molar ratio.
-
Heat the mixture to 150-160 °C for 2-3 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Add water to the solid mass and heat to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound
-
Dissolve 1H-benzo[d]imidazol-2(3H)-one in a suitable aprotic solvent such as DMF or acetonitrile in a flame-dried flask under an inert atmosphere.
-
Add a base, such as potassium carbonate or sodium hydride (1.1 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Slowly add 2-bromopropene (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. Gentle heating may be required.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Mandatory Visualization
Caption: Troubleshooting workflow for impurity identification and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. The information is presented in a question-and-answer format to address common challenges encountered during this N-alkenylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound often used as an analytical standard for HPLC and in the research and development of drugs.[1] Its molecular formula is C₁₀H₁₀N₂O and it has a molecular weight of 174.20 g/mol .[2][3]
Q2: What are the general synthetic approaches for preparing N-alkenylated benzimidazolones?
The synthesis of N-alkenylated benzimidazolones, such as the target compound, typically involves the N-alkenylation of the benzimidazolone core. This can be achieved through various methods, including nucleophilic substitution reactions with an appropriate alkenylating agent in the presence of a base. Another common approach is through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Heck-type couplings, which are widely used for forming C-N bonds.[4][5]
Q3: Are there any known applications or biological activities of benzimidazolone derivatives?
Yes, benzimidazolone derivatives are a significant class of compounds in medicinal chemistry. They have been investigated for a wide range of biological activities, including as inhibitors of enzymes like 8-oxo-guanine DNA glycosylase 1 (OGG1) and NLRP3 inflammasome.[6][7][8] Additionally, various derivatives have shown antimicrobial and antifungal properties.[9][10][11]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The nitrogen on the benzimidazolone ring needs to be deprotonated to become sufficiently nucleophilic. If a weak base is used, deprotonation may be incomplete.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Consider using stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF to ensure complete deprotonation.[12][13] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be effective with more reactive alkenylating agents.[12]
-
Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Flame-dry glassware and use anhydrous solvents.[13]
-
-
-
Poor Reactivity of the Alkenylating Agent: The chosen prop-1-en-2-yl source may not be reactive enough.
-
Troubleshooting Steps:
-
Activate the Alkenylating Agent: If using a less reactive precursor, consider converting it to a more reactive form, such as an alkenyl halide (e.g., 2-bromopropene or 2-iodopropene). The reactivity order is generally I > Br > Cl.[12]
-
Consider a Catalytic Approach: Palladium-catalyzed vinylation using vinylboronic acids or their derivatives can be a milder and more efficient alternative to direct alkylation.[4]
-
-
-
Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[14]
-
Microwave Irradiation: The use of a microwave reactor can sometimes accelerate the reaction and improve yields.[15]
-
-
Formation of Side Products
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of undesired side products.
Possible Causes & Solutions:
-
Over-alkenylation: The product itself can be further alkenylated, leading to di-substituted byproducts.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the benzimidazolone starting material relative to the alkenylating agent to favor mono-alkenylation.[14]
-
Slow Addition: Add the alkenylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second reaction.[13]
-
-
-
C-Alkylation: In some cases, alkylation can occur on a carbon atom of the benzene ring instead of the desired nitrogen.
-
Troubleshooting Steps:
-
Optimize Base and Solvent: The choice of base and solvent can influence the regioselectivity. Strong bases in polar aprotic solvents like DMF generally favor N-alkylation.[13]
-
-
-
Polymerization of Alkenylating Agent or Product: Styrene-like compounds can polymerize under certain conditions, especially at elevated temperatures in the presence of transition metals or bases.[4]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If polymerization is suspected, try running the reaction at a lower temperature.
-
Add a Polymerization Inhibitor: In some cases, adding a small amount of a radical inhibitor like hydroquinone can be beneficial.
-
-
Work-up and Purification Issues
Problem: The desired product is lost during the work-up or is difficult to purify.
Possible Causes & Solutions:
-
Product Solubility: The product may have some solubility in the aqueous phase during extraction.[16]
-
Troubleshooting Steps:
-
Back-Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Brine Wash: Saturating the aqueous layer with brine can decrease the solubility of the organic product in the aqueous phase.[12]
-
-
-
Product Instability: The product may be sensitive to acidic or basic conditions during work-up.[16]
-
Troubleshooting Steps:
-
Neutral Work-up: Use a neutral quench, such as a saturated aqueous solution of ammonium chloride, and avoid strong acids or bases during extraction.[13]
-
Stability Test: Before the full-scale work-up, take a small aliquot of the reaction mixture and test its stability to the planned work-up conditions.[16]
-
-
-
Purification Challenges: The product may co-elute with starting materials or byproducts during column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[12]
-
-
Data Presentation
Table 1: General Influence of Reaction Parameters on N-Alkenylation Yield
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | K₂CO₃ | NaH | NaH is a stronger base and may lead to higher yields by ensuring complete deprotonation, especially with less reactive substrates.[12][13] |
| Solvent | Acetone | DMF | Polar aprotic solvents like DMF are generally more effective for N-alkylation reactions as they can better solvate the ions formed.[12][15] |
| Temperature | Room Temperature | 80 °C | Increased temperature can enhance the reaction rate, but may also promote side reactions.[13][14] |
| Alkenylating Agent | 2-chloropropene | 2-iodopropene | Iodoalkenes are typically more reactive than chloroalkenes, potentially leading to higher yields and faster reaction times.[12] |
Experimental Protocols
General Protocol for N-Alkenylation using Sodium Hydride
This protocol is a generalized procedure based on common N-alkylation methods for similar heterocyclic compounds.[13] Optimization will likely be required for the specific synthesis of this compound.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzo[d]imidazol-2(3H)-one (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkenylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkenylating agent (e.g., 2-bromopropene, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[13]
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the N-alkenylation of benzimidazolone.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound 95.00% | CAS: 52099-72-6 | AChemBlock [achemblock.com]
- 4. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. How To [chem.rochester.edu]
Technical Support Center: HPLC Analysis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related benzimidazole derivatives.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like benzimidazoles. The primary cause is often secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: The protonation state of the benzimidazole ring is pH-dependent. Adjusting the mobile phase pH to be approximately 2 pH units above or below the pKa of the compound can ensure a single ionic species is present, leading to sharper peaks. For benzimidazoles, using an acidic mobile phase (pH 2.5-4.5) is common. This can be achieved by adding trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the aqueous portion of the mobile phase.[1]
-
Use of an Appropriate Column: Consider using a column with low silanol activity or an end-capped column. C8 or C18 columns are commonly used for benzimidazole analysis.[1][2] In some cases, a more polar column might be beneficial.
-
Ion-Pairing Reagents: The use of ion-pairing reagents can help to mask the silanol groups and improve peak shape. However, this can complicate method development and is often a last resort.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be causing this variability?
-
Answer: Fluctuations in retention time can stem from several factors related to the HPLC system and mobile phase preparation:
-
Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If preparing the mobile phase online using a gradient mixer, ensure the proportioning valves are functioning correctly. Inconsistent mobile phase composition is a primary cause of retention time drift.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods. A lack of proper equilibration can lead to drifting retention times, especially at the beginning of a run.
-
Temperature Fluctuations: Column temperature can significantly impact retention time. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Pump Performance: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves can lead to pressure fluctuations and, consequently, variable retention times. Ensure the pump is properly primed and maintained.
-
Problem: Poor Resolution or No Separation
-
Question: I am not getting adequate separation between my analyte and impurities or other components in the sample matrix. How can I improve the resolution?
-
Answer: Improving resolution often requires optimizing the mobile phase and/or the stationary phase:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallow gradient can enhance the resolution of closely eluting peaks.
-
-
Stationary Phase Selection: The choice of column is critical. If a standard C18 column does not provide adequate resolution, consider a C8 column or a column with a different stationary phase chemistry.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although this will increase the analysis time.
-
Problem: Ghost Peaks
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?
-
Answer: Ghost peaks are typically due to contamination or carryover from previous injections.
-
Sample Carryover: Ensure the autosampler needle and injection port are being adequately washed between injections. A more rigorous wash solvent may be needed.
-
Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phases. Contaminants in the water or organic solvent can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Sample Preparation: Ensure that all glassware and consumables used for sample preparation are clean and do not introduce contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. For example, a gradient of 25% to 50% acetonitrile in water with 0.1% formic acid over 15-20 minutes. Detection is typically done using a UV detector at a wavelength between 254 nm and 298 nm.[2][3]
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: The sample preparation will depend on the matrix. For a pure substance, dissolve the compound in a suitable solvent such as methanol or acetonitrile.[2] It is crucial to ensure the sample is fully dissolved and then filtered through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.
Q3: What are the typical validation parameters I should assess for my HPLC method?
A3: According to ICH guidelines, a validated HPLC method should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of benzimidazole derivatives, which can be used as a reference for method development and validation for this compound.
Table 1: Typical Chromatographic Conditions for Benzimidazole Analysis
| Parameter | Typical Value/Condition | Reference |
| Stationary Phase | C8 or C18, 5 µm | [2] |
| Mobile Phase A | Water with 0.05% Orthophosphoric Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.05% Orthophosphoric Acid | [2] |
| pH | 4.5 | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection Wavelength | 254 nm or 288 nm | [1][2] |
Table 2: Example Gradient Elution Profile for Benzimidazole Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 15 | 50 | 50 |
| 20 | 50 | 50 |
| 22 | 75 | 25 |
| 30 | 75 | 25 |
This is an example profile and should be optimized for the specific separation.
Table 3: Representative Validation Parameters for Benzimidazole HPLC Methods
| Parameter | Typical Range | Reference |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| LOD | 1 - 4 µg/kg | [3] |
| LOQ | 4 - 18 µg/kg | [3] |
| Recovery | 99.24 - 100.00% | [4] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (this should be optimized by running a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or another suitable solvent. Ensure the final concentration is within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.
-
Visualization
Troubleshooting Workflow for Common HPLC Issues
Caption: A flowchart for troubleshooting common HPLC issues.
References
preventing degradation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experimental procedures?
A1: The stability of this compound can be influenced by several factors. The benzimidazolone core is susceptible to hydrolysis, particularly under basic conditions. Furthermore, similar to other benzimidazole derivatives, this compound is likely sensitive to light (photodegradation) and oxidation.[1][2][3] The choice of solvent and storage temperature also play a crucial role in maintaining its integrity.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For stock solutions, it is advisable to use anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][5] It is critical to use anhydrous-grade solvents to minimize the risk of hydrolysis, as the presence of water can facilitate the degradation of the compound over time.[1] For immediate use in aqueous buffers, preparing fresh solutions is the best practice.
Q3: How should I store the solid compound and its solutions to ensure stability?
A3: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (-20°C or -80°C) is recommended.[4] Solutions, especially in DMSO or DMF, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Always use amber vials or wrap containers in aluminum foil to protect them from light.[1]
Q4: Is this compound sensitive to pH?
A4: Yes, the benzimidazolone ring system is susceptible to hydrolysis under basic pH conditions.[1] It is recommended to maintain experimental solutions at a neutral or slightly acidic pH, if compatible with the assay, to prevent ring-opening and other degradation pathways.
Q5: What are the potential degradation products I should be aware of?
A5: Potential degradation can occur at two primary sites: the benzimidazolone core and the prop-1-en-2-yl side chain. Likely degradation pathways include:
-
Hydrolysis: Under basic conditions, the urea moiety within the benzimidazolone ring can hydrolyze, leading to the formation of a diamine derivative.
-
Oxidation: The double bond in the prop-1-en-2-yl group is susceptible to oxidation, potentially forming an epoxide or undergoing cleavage. The benzimidazole ring itself can also be subject to oxidation.
-
Photodegradation: Exposure to UV or even ambient light can lead to complex degradation pathways, including radical formation and subsequent reactions.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick quality check using HPLC or LC-MS to confirm the integrity of the compound. Store stock solutions in small, single-use aliquots at -80°C.[4] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound due to improper handling or storage. | Review the solution preparation and storage protocols. Ensure the use of anhydrous solvents and protection from light.[1] Analyze the sample at different time points to monitor the appearance and growth of degradation peaks. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Color change in the solution upon storage or during the experiment. | Potential oxidative or photodegradation. | Protect solutions from light at all times by using amber vials or covering them with aluminum foil.[1] Consider degassing aqueous buffers to remove dissolved oxygen. If compatible with the experiment, the addition of a small amount of an antioxidant may be beneficial. |
Experimental Protocols
Protocol for Monitoring Compound Stability using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in anhydrous DMSO to prepare a stock solution of 10 mM.
2. Stress Conditions:
-
Acidic Condition: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Basic Condition: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.
-
Oxidative Condition: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.
-
Photostability: Expose a solution of the compound (in a quartz cuvette or clear vial) to a calibrated light source (e.g., Xenon lamp) according to ICH guidelines. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Analyze samples at initial time (t=0) and at various time points under the different stress conditions.
-
Quantify the peak area of the parent compound and observe the formation of any new peaks corresponding to degradation products.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data from a forced degradation study to illustrate the potential stability profile of this compound.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | 95 | Minor peak at RRT 0.8 |
| 0.1 M NaOH (RT) | 2 | 65 | Major peak at RRT 0.5 (likely hydrolyzed product) |
| 3% H₂O₂ (RT) | 8 | 80 | Multiple small peaks |
| Photostability (Xenon Lamp) | 6 | 70 | Several new peaks, indicating complex degradation |
| Thermal (60°C) | 48 | 90 | Minor degradation observed |
RRT = Relative Retention Time
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent results.
References
Technical Support Center: Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions?
-
Answer: Low product yield can stem from several factors.[1] A primary concern is the quality of the starting materials, particularly the 1H-benzo[d]imidazol-2(3H)-one. Impurities can interfere with the reaction. It is also possible that the reaction has not gone to completion. Incomplete reactions can be addressed by extending the reaction time.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 1H-benzo[d]imidazol-2(3H)-one is pure and dry. If necessary, purify the starting material before use.
-
Optimize Reaction Conditions: The choice of base and solvent is critical. A common procedure for similar alkylations involves using a base like potassium carbonate in a polar aprotic solvent such as DMF.[2] Ensure the base is sufficiently strong to deprotonate the benzimidazolone nitrogen.
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.
-
Inert Atmosphere: o-Phenylenediamine, a precursor to the benzimidazolone starting material, is susceptible to oxidation which can introduce colored impurities.[1] While the benzimidazolone is more stable, running the subsequent alkylation under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.[1]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
-
Answer: A common side reaction is the dialkylation of the benzimidazolone, where both nitrogen atoms are substituted. The reaction conditions can be tuned to favor mono-alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled molar ratio of the alkylating agent (2-bromopropene) to the 1H-benzo[d]imidazol-2(3H)-one. An excess of the alkylating agent can favor dialkylation.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the mono-alkylated product.
-
Choice of Base: The strength and nature of the base can influence the reaction's selectivity. Experiment with different bases to find the optimal conditions for mono-alkylation.
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: Purification challenges often arise due to the similar polarity of the desired product and any unreacted starting materials or byproducts.[1]
Troubleshooting Steps:
-
Column Chromatography: This is a standard method for separating compounds with different polarities. Experiment with different solvent systems (e.g., ethyl acetate/hexane mixtures) to achieve good separation on the TLC plate before scaling up to a column.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Benzimidazoles have a basic nitrogen atom, which allows for separation from non-basic impurities through acid-base extraction.[1]
-
Activated Carbon Treatment: To remove colored impurities, which can result from oxidation of starting materials, you can treat a solution of the crude product with activated carbon.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical experimental procedure for the synthesis of this compound?
-
A1: A general procedure involves the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with an appropriate prop-1-en-2-yl source, such as 2-bromopropene. The reaction is typically carried out in the presence of a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). A phase-transfer catalyst, for instance, tetra-n-butylammonium bromide, may also be employed to facilitate the reaction.[2]
-
-
Q2: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
-
A2: Scaling up N-alkylation reactions can present challenges related to heat and mass transfer. What works on a small scale in the lab may not be directly transferable to a larger reactor due to differences in surface area-to-volume ratios and mixing efficiency. Continuous flow chemistry is an approach that can mitigate these issues by providing better control over reaction parameters.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[1]
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
A4: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Alkylating agents can be toxic and should be handled with care.
-
Data Presentation
The following table summarizes representative data for N-alkylation of benzimidazole derivatives under various conditions. Please note that these are for analogous reactions and should be used as a general guide for optimization.
| Entry | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propargyl bromide | K₂CO₃/TBAB | DMF | Room Temp | 6 | Not specified |
| 2 | Benzyl chloride | K₂CO₃/TBAB | DMF | Room Temp | 6 | Not specified |
| 3 | 1-Bromopropane | Cu(OAc)₂·H₂O/K₃PO₄ | DMF | 120 | 24 | 88 |
| 4 | Allyl bromide | Cu(OAc)₂·H₂O/K₃PO₄ | DMF | 120 | 24 | 85 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-Bromopropene
-
Potassium Carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.2 eq) and tetra-n-butylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropene (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in benzimidazolone synthesis.
References
Technical Support Center: 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Compound BZI-404)
Disclaimer: No specific public information is available for "1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one". This technical support guide is a generalized resource for a hypothetical benzimidazole-based small molecule inhibitor, herein referred to as BZI-404. The principles and protocols provided are based on common experiences with similar compounds in biomedical research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BZI-404?
A1: BZI-404 is a novel investigational compound belonging to the benzimidazole class of molecules.[1][2][3][4] Based on preliminary data, it is hypothesized to be a potent and selective inhibitor of Aurora Kinase A, a key regulator of cell cycle progression.[4] By targeting the ATP-binding pocket of the kinase, BZI-404 is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Q2: I am observing significant variability in my IC50 values for BZI-404 in cell viability assays. What are the potential causes?
A2: Inconsistencies in IC50 values are a common challenge in bioassays. Several factors could be contributing to this variability:
-
Compound Solubility and Stability: BZI-404 may have limited solubility in aqueous media, leading to precipitation at higher concentrations.[5] The compound might also be unstable in cell culture media over long incubation periods.[6]
-
Cell Health and Passage Number: The health, density, and passage number of your cells can significantly impact their response to treatment.[7] Ensure you are using cells in their logarithmic growth phase and maintain consistent seeding densities.[7]
-
Assay-Specific Artifacts: The chosen viability assay itself could be a source of variability. For instance, compounds can interfere with the chemistry of certain assays (e.g., MTT reduction).[7]
-
DMSO Concentration: High concentrations of the solvent (DMSO) can be toxic to cells and confound the results.[6] It is crucial to maintain a consistent and low final DMSO concentration across all wells.[6]
Q3: My cells are showing morphological changes, such as rounding and detachment, even at low concentrations of BZI-404. Is this expected?
A3: As BZI-404 is designed to interfere with mitosis, morphological changes like cell rounding are an expected on-target effect. However, widespread detachment at low concentrations could indicate cytotoxicity. It is important to perform a dose-response and time-course experiment to distinguish between the intended anti-mitotic effect and potential off-target toxicity.[6]
Q4: How can I confirm that BZI-404 is engaging with its intended target, Aurora Kinase A, in my cellular model?
A4: Target engagement can be confirmed through several methods. A Western blot analysis for the phosphorylation status of a known Aurora Kinase A substrate (e.g., Histone H3 at Serine 10) is a common approach. A decrease in phosphorylation upon BZI-404 treatment would indicate target engagement. Cellular thermal shift assays (CETSA) can also provide direct evidence of compound binding to the target protein in a cellular context.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Prepare a high-concentration stock solution of BZI-404 in 100% DMSO.[8] 2. When diluting into aqueous media, ensure rapid and thorough mixing. 3. Visually inspect for any precipitation at the highest concentrations. 4. Consider using a formulation with solubility-enhancing excipients if the problem persists. |
| Compound Instability | 1. Minimize the time the compound is in culture media before and during the assay. 2. Conduct a time-course experiment to assess if the compound's effect diminishes over longer incubation periods.[6] |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding.[6] 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect").[7] Fill these with sterile media or PBS.[7] |
| Assay Interference | 1. Run a control plate with BZI-404 in cell-free media to check for direct interference with the assay reagents.[7] 2. Consider using an alternative viability assay that relies on a different detection method (e.g., switching from a metabolic assay like MTT to a luminescence-based ATP quantification assay like CellTiter-Glo®).[9] |
Issue 2: Unexpected Cytotoxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a kinase panel screen to assess the selectivity of BZI-404 against a broad range of kinases. 2. Use a structurally related but inactive analog of BZI-404 as a negative control, if available.[10] |
| Solvent Toxicity | 1. Ensure the final DMSO concentration is kept below 0.5% (ideally ≤ 0.1%) in all wells, including vehicle controls.[6] |
| Cell Line Sensitivity | 1. Test BZI-404 on a panel of different cell lines to determine if the observed toxicity is cell-type specific. |
Data Presentation
Table 1: Comparative IC50 Values of BZI-404 and Control Compounds against a Panel of Kinases
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | PLK1 IC50 (nM) |
| BZI-404 | 25 | 850 | >10,000 |
| Alisertib (Control) | 15 | 30 | 150 |
| Staurosporine (Control) | 5 | 10 | 8 |
Data is hypothetical and for illustrative purposes only.
Table 2: Effect of BZI-404 on Cell Viability in Different Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h |
| HeLa (Cervical Cancer) | 50 |
| MCF-7 (Breast Cancer) | 120 |
| A549 (Lung Cancer) | 85 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 of BZI-404 against a specific kinase.[8]
Materials:
-
Recombinant Aurora Kinase A
-
Substrate peptide (e.g., Kemptide)
-
ATP
-
BZI-404
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BZI-404 in 100% DMSO, starting from a 1 mM stock.[8]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted BZI-404 or DMSO control.
-
Add 2 µL of Aurora Kinase A solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (ATP Quantification)
This protocol describes the use of a luminescence-based assay to measure cell viability.[9]
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BZI-404
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 90 µL of complete medium in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of BZI-404 in complete medium at 10x the final concentration.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot against the logarithm of BZI-404 concentration to calculate the IC50.
-
Visualizations
Caption: Hypothesized signaling pathway of BZI-404.
Caption: Logical workflow for troubleshooting IC50 variability.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Analysis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one and Structurally Related Anti-Emetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the benzimidazolone derivative, 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, with two structurally analogous and clinically established anti-emetic drugs: domperidone and droperidol. The comparison focuses on their chemical structures, mechanism of action, and available quantitative data on their anti-emetic potency.
Introduction
This compound is a benzimidazolone derivative noted for its potential therapeutic use as an anti-emetic agent. Its structural similarity to known dopamine D2 receptor antagonists suggests a comparable mechanism of action for preventing nausea and vomiting. This guide aims to contextualize its potential by comparing it with the well-characterized drugs, domperidone and droperidol, which share the same core chemical scaffold and are used in the management of emesis.
Chemical Structures
The three compounds share a common 1H-benzo[d]imidazol-2(3H)-one core structure, with variations in the substituent at the 1-position. These structural differences influence their pharmacokinetic and pharmacodynamic properties.
| Compound | Chemical Structure |
| This compound | |
| Domperidone | |
| Droperidol |
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of anti-emetic action for benzimidazolone derivatives like domperidone and droperidol is the antagonism of dopamine D2 receptors. These receptors are located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, an area of the brain that detects emetic signals in the blood and relays them to the vomiting center.
By blocking the binding of dopamine to D2 receptors in the CTZ, these compounds inhibit the signaling cascade that leads to the sensation of nausea and the act of vomiting. Domperidone is noted for its peripheral selectivity, meaning it does not readily cross the blood-brain barrier, which reduces the incidence of central nervous system side effects.[1][2][3] Droperidol, on the other hand, can cross the blood-brain barrier and also exhibits antipsychotic properties.[4][5]
The following diagram illustrates the signaling pathway associated with dopamine D2 receptor-mediated emesis and the point of intervention for antagonist drugs.
Caption: Dopamine D2 Receptor Antagonism in the CTZ.
Quantitative Comparison of Anti-Emetic Activity
Direct comparative experimental data for the anti-emetic potency of this compound is not available in the current literature. However, data for domperidone provides a benchmark for the potential efficacy of this class of compounds.
| Compound | Animal Model | Emetogen | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
| Domperidone | Dog | Apomorphine (0.31 mg/kg s.c.) | Intravenous | 0.003 | [4] |
| Subcutaneous | 0.007 | [4] | |||
| Oral | 0.03 | [4] | |||
| Rectal | 0.10 | [4] | |||
| Droperidol | Not Available | Not Available | Not Available | Not Available | - |
ED50: The dose of a drug that is pharmacologically effective for 50% of the population exposed to the drug.
While specific ED50 values for droperidol in a comparable model were not identified, it is recognized as a potent anti-emetic, particularly in the context of chemotherapy-induced nausea and vomiting.[6][7][8]
Experimental Protocols
The following are summaries of established experimental models for evaluating the anti-emetic activity of dopamine D2 receptor antagonists.
Apomorphine-Induced Emesis in Dogs
This model is a standard for assessing the efficacy of D2 antagonists, as apomorphine directly stimulates dopamine receptors in the CTZ to induce vomiting.
Protocol Summary:
-
Animal Model: Beagle dogs are commonly used due to their sensitivity to apomorphine-induced emesis.
-
Acclimatization: Animals are accustomed to the experimental setting and handling procedures.
-
Drug Administration: The test compound (e.g., this compound, domperidone, or droperidol) or vehicle is administered via the desired route (e.g., oral, subcutaneous, intravenous) at various doses.
-
Emetogen Challenge: After a predetermined pretreatment time, apomorphine hydrochloride is administered subcutaneously (typically at a dose of 0.04 to 0.1 mg/kg) to induce emesis.[9][10]
-
Observation: The animals are observed for a set period (e.g., 30-60 minutes) for the occurrence of retching and vomiting episodes.
-
Data Analysis: The number of emetic episodes is recorded, and the dose-response relationship is analyzed to determine the ED50 of the test compound.
Caption: Workflow for Apomorphine-Induced Emesis Model.
Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate the efficacy of anti-emetics against chemotherapy-induced nausea and vomiting. Cisplatin induces emesis through both central and peripheral mechanisms.
Protocol Summary:
-
Animal Model: Ferrets are a suitable model as they exhibit a biphasic emetic response to cisplatin, mimicking the acute and delayed phases of chemotherapy-induced emesis in humans.[11]
-
Acclimatization: Ferrets are housed in observation cages to adapt to the environment.
-
Drug Administration: The test compound or vehicle is administered prior to the emetogen.
-
Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose typically ranging from 5 to 10 mg/kg.[11][12][13]
-
Observation: The animals are observed for an extended period (e.g., up to 72 hours) to monitor for both acute (first 24 hours) and delayed (24-72 hours) emesis.
-
Data Analysis: The frequency and latency of retching and vomiting are recorded to assess the anti-emetic efficacy of the test compound.
Caption: Workflow for Cisplatin-Induced Emesis Model.
Conclusion
This compound belongs to a class of compounds with established anti-emetic properties mediated through dopamine D2 receptor antagonism. While direct experimental data on its potency is currently lacking, its structural similarity to domperidone and droperidol suggests it is a promising candidate for further investigation. The quantitative data for domperidone in the apomorphine-induced emesis model in dogs provides a valuable reference point for future preclinical studies of this compound. The experimental protocols outlined in this guide can be employed to systematically evaluate its anti-emetic efficacy and establish a comprehensive pharmacological profile.
References
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Domperidone - Wikipedia [en.wikipedia.org]
- 3. SID 134978003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Droperidolum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antagonism of cisplatin induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Droperidol as an antiemetic in cis-platinum-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiemetic activity of droperidol administered by intramuscular injection during cisplatin chemotherapy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meadowsvets.co.uk [meadowsvets.co.uk]
- 11. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the potential mechanism of action of a specific benzimidazolone derivative, 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Due to the limited direct experimental data on this compound, its potential mechanisms are explored through two primary hypotheses: inhibition of protein kinases and inhibition of cyclooxygenase (COX) enzymes , both of which are common mechanisms for benzimidazole-based anti-inflammatory agents.
This guide will compare the hypothesized mechanisms of this compound with well-characterized alternative compounds: Staurosporine , a broad-spectrum protein kinase inhibitor, and Celecoxib , a selective COX-2 inhibitor. By presenting supporting experimental data and detailed protocols, this guide aims to provide a valuable resource for researchers investigating novel benzimidazolone derivatives.
Hypothesized Mechanisms of Action for this compound
The chemical structure of this compound, featuring a benzimidazolone core and an N-alkenyl substituent, suggests its potential to interact with enzymatic targets involved in cellular signaling and inflammation.
Hypothesis 1: Protein Kinase Inhibition
Many benzimidazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The planar benzimidazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity. The prop-1-en-2-yl group may contribute to binding affinity and selectivity by interacting with hydrophobic pockets within the kinase domain.
Hypothesis 2: Cyclooxygenase (COX) Inhibition
Benzimidazole derivatives have also been identified as inhibitors of COX enzymes, which are central to the inflammatory cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX, particularly the inducible COX-2 isoform, is a well-established mechanism for anti-inflammatory drugs. The structural features of this compound may allow it to fit within the active site of COX enzymes, thereby blocking prostaglandin synthesis.
Comparative Analysis with Alternative Compounds
To validate the hypothesized mechanisms, a comparative analysis with established drugs is essential.
| Compound | Target Class | Primary Mechanism of Action |
| This compound | Protein Kinases / COX Enzymes (Hypothesized) | Competitive inhibition of ATP binding to protein kinases or inhibition of prostaglandin synthesis by blocking COX enzymes. |
| Staurosporine | Protein Kinases | Broad-spectrum, potent inhibitor of a wide range of protein kinases through competition with ATP.[1][2] |
| Celecoxib | Cyclooxygenase (COX) Enzymes | Selective inhibitor of COX-2, preventing the synthesis of prostaglandins from arachidonic acid.[3][4][5][6][7] |
Quantitative Performance Data
The following tables summarize key quantitative data for the comparator compounds, which would be essential for evaluating the performance of this compound in similar assays.
Table 1: In Vitro Kinase Inhibition Profile of Staurosporine
| Kinase | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 3 | [2][3] |
| p60v-src Tyrosine Protein Kinase | 6 | [2] |
| Protein Kinase A (PKA) | 7 | [2] |
| CaM Kinase II | 20 | [2] |
| Cyclin-Dependent Kinase 2 (CDK2) | - | [1] |
| Casein Kinase 1 (CK1) | >1000 | [8] |
| Mitogen-Activated Protein (MAP) Kinase | >1000 | [8] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Profile of Celecoxib
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 15000 - 21500 | [9][10] |
| COX-2 | 40 - 242 | [9][10][11] |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Celecoxib | 10 | 21.6 - 50.6 | 3 - 4 | [12][13] |
| Celecoxib | 30 | Significant reduction | 6 | [14] |
| Indomethacin (Standard) | 10 | 64.0 | 3 | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the validation of the hypothesized mechanisms of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Methodology: A common method is a fluorescence-based assay.
-
Reagent Preparation: Prepare kinase buffer, a stock solution of the test compound, ATP, and a fluorescently labeled substrate peptide.
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a microplate.
-
Add the kinase enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescent substrate.
-
Incubate at a controlled temperature to allow for substrate phosphorylation.
-
Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.
Methodology: A common method involves measuring the production of prostaglandin E2 (PGE2).
-
Reagent Preparation: Prepare assay buffer, stock solutions of the test compound, arachidonic acid (substrate), and purified COX-1 or COX-2 enzyme.
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Cell-Based NF-κB Reporter Assay
Objective: To assess the effect of a test compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Methodology: This assay typically uses a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.
-
Cell Culture and Treatment:
-
Plate the NF-κB reporter cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the inflammatory response.
-
-
Luciferase Assay:
-
After incubation, lyse the cells to release the cellular contents.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence signal, which is proportional to the amount of luciferase produced and, therefore, to the level of NF-κB activation.
-
-
Data Analysis: Determine the effect of the test compound on NF-κB activation by comparing the luminescence signals of treated and untreated stimulated cells.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.
Methodology:
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Hypothesized anti-inflammatory mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to known bioactive benzimidazole derivatives provides a strong basis for hypothesizing its role as either a protein kinase inhibitor or a cyclooxygenase inhibitor. This comparative guide has outlined these potential mechanisms and provided a framework for their experimental validation by comparing them with the well-characterized drugs, Staurosporine and Celecoxib. The provided experimental protocols and quantitative data for these comparator compounds offer a valuable benchmark for future studies on this and other novel benzimidazolone derivatives. Further investigation through the described in vitro and in vivo assays is necessary to definitively elucidate the mechanism of action of this compound and to determine its therapeutic potential.
References
- 1. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 6. jmpas.com [jmpas.com]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazole Derivatives
This guide provides a comparative analysis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one against a range of other benzimidazole derivatives. The comparison is based on the established pharmacological activities of the benzimidazole scaffold and the influence of various substituents on its biological effects. While specific experimental data for this compound is limited in publicly available literature, its potential activities are inferred from structure-activity relationship (SAR) studies of analogous compounds. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anthelmintics (e.g., albendazole), antiulcer agents (e.g., omeprazole), and antihistamines (e.g., astemizole).[1][5] The versatility of the benzimidazole ring allows for substitutions at multiple positions, primarily N-1, C-2, C-5, and C-6, which significantly influences their biological activity.[1][6]
Profile of this compound
This compound is a specific derivative with a prop-1-en-2-yl group at the N-1 position and a carbonyl group at the C-2 position (a benzimidazolone). While it is commercially available as an analytical standard for HPLC and for use in research and development, detailed studies on its biological effects are not extensively reported.[7] Based on its structural features, we can anticipate its potential pharmacological profile in comparison to other well-studied benzimidazole derivatives.
Comparative Analysis Across Therapeutic Areas
The following sections compare the known activities of various benzimidazole derivatives with the potential activity of this compound.
Anticancer Activity
Benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[5][8][9][10]
Table 1: Comparison of Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Reported Activity (IC50/EC50) | Potential of this compound |
| 2-Arylbenzimidazoles | Tubulin polymerization inhibitors | Varies widely based on substitution. Some compounds show nanomolar IC50 values against various cancer cell lines. | The benzimidazolone core may alter the typical tubulin-inhibiting profile. The N-1 substituent could influence solubility and cell permeability. |
| Bis-benzimidazoles (e.g., Hoechst 33258) | DNA minor groove binders, Topoisomerase I inhibitors | Potent DNA binding and topoisomerase inhibition. | Unlikely to act as a DNA minor groove binder due to its monocyclic nature. |
| Benzimidazole-based Kinase Inhibitors | Inhibit various kinases (e.g., VEGFR, EGFR) | Sub-micromolar to nanomolar IC50 values. | The N-1 prop-1-en-2-yl group is not a typical pharmacophore for kinase inhibition. |
| Bendamustine | Alkylating agent | Clinically used for chronic lymphocytic leukemia and non-Hodgkin's lymphoma. | Lacks the alkylating chloroethylamine moiety. Unlikely to have a similar mechanism. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., a benzimidazole derivative) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antiviral Activity
Benzimidazole derivatives have shown broad-spectrum antiviral activity against various DNA and RNA viruses.[3][11][12] A notable example is enviroxime, which inhibits the replication of rhinoviruses.
Table 2: Comparison of Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Viral Target/Mechanism | Reported Activity | Potential of this compound |
| 2-Substituted Benzimidazoles | Viral polymerase inhibitors, entry inhibitors | Varies with the virus and the substituent. Some compounds show activity in the low micromolar range. | The benzimidazolone structure might confer a different target specificity compared to other 2-substituted derivatives. |
| Ribosylated Benzimidazoles | Inhibit viral RNA synthesis | Broad-spectrum antiviral activity. | Lacks the ribose moiety, so a similar mechanism is not expected. |
| Maribavir | Inhibits human cytomegalovirus (HCMV) UL97 protein kinase | Potent and selective anti-HCMV activity. | The N-1 substituent is significantly different from that of Maribavir, suggesting a different target profile. |
Experimental Protocol: Plaque Reduction Assay
This assay is widely used to determine the antiviral activity of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayer is infected with a known amount of virus (to produce about 50-100 plaques per well) for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.
Antifungal Activity
Benzimidazole derivatives, particularly those with substitutions at the C-2 position, are known for their antifungal properties. They often act by inhibiting ergosterol biosynthesis or microtubule assembly.[13][14][15][16]
Table 3: Comparison of Antifungal Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Reported Activity (MIC) | Potential of this compound |
| Thiabendazole, Mebendazole | Inhibit microtubule polymerization | Broad-spectrum antifungal activity against various fungi. | The benzimidazolone structure differs significantly from these anthelmintic/antifungal agents. A different mechanism is likely. |
| 2-Substituted Alkylbenzimidazoles | Varies with substitution | Some derivatives show potent activity against Candida species and other pathogenic fungi. | The prop-1-en-2-yl group at N-1 might influence the antifungal spectrum and potency. |
| Novel Benzimidazole Derivatives | Inhibition of ergosterol biosynthesis | Some novel derivatives show potent inhibition of Erg11p.[13] | This is a plausible mechanism, but would require experimental verification. |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Anti-inflammatory Activity
Certain benzimidazole derivatives have demonstrated anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or by modulating cytokine production.[1][6][17]
Table 4: Comparison of Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Reported Activity | Potential of this compound |
| 2-Substituted Benzimidazoles | COX-2 inhibition, 5-LOX inhibition | Moderate to potent anti-inflammatory activity in animal models. | The benzimidazolone core and the N-1 substituent will be key determinants of its potential COX/LOX inhibitory activity. |
| Fused Benzimidazoles | Inhibition of inflammatory mediators | Show anti-inflammatory effects in carrageenan-induced rat paw edema model.[1] | The simple benzimidazolone structure is less complex than many fused systems. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the benzimidazole derivative.
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities. While this compound remains a relatively uncharacterized compound, its structural features, particularly the benzimidazolone core and the N-1 substituent, suggest that it may possess unique pharmacological properties.
Based on the extensive research on other benzimidazole derivatives, it is plausible that this compound could be explored for anticancer, antiviral, antifungal, or anti-inflammatory activities. However, its efficacy and mechanism of action would need to be determined through rigorous experimental evaluation using the types of protocols outlined in this guide. The N-1-prop-1-en-2-yl group, being an unsaturated and relatively small substituent, could influence the compound's metabolic stability, cell permeability, and interaction with biological targets. Future research should focus on synthesizing and screening this and related compounds to fully elucidate their therapeutic potential.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. rroij.com [rroij.com]
- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
Unveiling the Therapeutic Potential of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Comparative Analysis Based on its Chemical Class
Despite its availability as a research chemical, specific biological efficacy data for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one remains unpublished in peer-reviewed literature. However, the benzimidazolone scaffold, to which this compound belongs, is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the known therapeutic applications of benzimidazolone derivatives and contrasts them with established drugs in those fields, offering a predictive context for the potential efficacy of this compound.
The benzimidazole core is a versatile structural motif found in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[2][3] This diverse bioactivity stems from the ability of the benzimidazole ring system to interact with various biological targets.
Potential Therapeutic Arenas for Benzimidazolone Derivatives
Based on the activities of structurally related compounds, this compound could potentially be investigated for the following applications:
-
Antimicrobial and Antifungal Therapy: Numerous benzimidazolone derivatives have shown potent activity against various bacterial and fungal strains.[2] Some have demonstrated efficacy comparable to or even exceeding that of existing antimicrobial agents.
-
Antiviral Applications: The benzimidazole scaffold is a key component of certain antiviral drugs. Notably, some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors, a class of drugs used to treat retroviral infections like HIV.[2]
-
Oncology: The anticancer potential of benzimidazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes like topoisomerase I and receptor tyrosine kinases such as the insulin-like growth factor 1-receptor (IGF-1R).[4][5]
-
Neurodegenerative Diseases: Recent studies have highlighted the potential of benzimidazole derivatives in the treatment of Alzheimer's disease. These compounds may act on multiple targets involved in the disease pathology.
-
Pain Management: A notable example of a benzimidazole derivative in clinical development is mavatrep, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key target for the treatment of pain.
Comparative Landscape: Benzimidazolones vs. Known Drugs
To illustrate the potential of the benzimidazolone class, the following table compares the mechanisms and activities of known benzimidazole derivatives with established drugs in various therapeutic areas. It is important to reiterate that the specific activity of this compound is not yet determined.
| Therapeutic Area | Benzimidazolone Derivative Example | Mechanism of Action | Known Comparator Drug(s) | Mechanism of Action of Comparator(s) |
| Antifungal | Various Sulfonamide-linked derivatives[2] | Inhibition of fungal growth (specific mechanism often not fully elucidated) | Fluconazole | Inhibits fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol synthesis. |
| Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitors[2] | Allosteric inhibition of reverse transcriptase | Efavirenz | Allosteric inhibition of reverse transcriptase |
| Cancer | 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones[5] | Inhibition of Insulin-like Growth Factor 1-Receptor (IGF-1R) | Crizotinib | Inhibitor of ALK and ROS1 receptor tyrosine kinases |
| Cancer | Novel 1H-benzo[d]imidazole derivatives[4] | Inhibition of Human Topoisomerase I | Topotecan | Inhibition of Topoisomerase I, leading to DNA damage and apoptosis |
| Pain | Mavatrep | Antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) | Capsaicin (topical) | Agonist of TRPV1, leading to desensitization of sensory neurons |
| Alzheimer's Disease | N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159) | Multitarget-directed ligand | Donepezil | Acetylcholinesterase inhibitor |
Experimental Protocols for Efficacy Determination
To ascertain the biological efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The specific assays would depend on the hypothesized therapeutic target. Below are generalized experimental workflows for key therapeutic areas.
General Experimental Workflow for Biological Screening
References
- 1. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound 95.00% | CAS: 52099-72-6 | AChemBlock [achemblock.com]
- 4. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of Benzimidazolone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the cross-reactivity of benzimidazolone-based compounds, a critical aspect of preclinical drug development. Due to the limited public data on the specific cross-reactivity of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, this document will utilize the well-characterized benzimidazole derivative, PF-670462 , as a representative compound. The principles and methodologies outlined are broadly applicable to the evaluation of novel small molecule inhibitors.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to mimic the purine nucleobase of ATP.[1][2][3] While this property can be leveraged to create potent inhibitors of specific kinases, it also presents the potential for off-target binding, leading to polypharmacology or adverse effects.[4] Therefore, comprehensive cross-reactivity profiling is an indispensable step in characterizing any new benzimidazolone derivative.
This guide compares the kinase inhibition profile of the representative benzimidazolone-containing compound against inhibitors from different chemical classes, namely Dasatinib and Sorafenib , to highlight the diversity in selectivity profiles.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of PF-670462, Dasatinib, and Sorafenib against a selected panel of kinases. The data is presented as the percentage of kinase activity remaining at a 10 µM inhibitor concentration, a common metric in broad kinase screening panels. A lower percentage indicates stronger inhibition.
| Kinase Target Family | Kinase Target | PF-670462 (% Activity at 10 µM) | Dasatinib (% Activity at 100 nM)[5] | Sorafenib (IC50 in nM) |
| Casein Kinase | CK1δ | <10 [6] | - | - |
| CK1ε | <10 [6] | - | - | |
| Tyrosine Kinase | ABL1 | - | 0.1 | >10,000 |
| SRC | - | 0.2 | 16 | |
| LCK | - | 0.1 | - | |
| KIT | - | 1.5 | 90 | |
| PDGFRB | - | 1.8 | 58 | |
| VEGFR2 | <10 [6] | 8.5 | 90 | |
| Serine/Threonine Kinase | p38α (MAPK14) | <10[6] | 28 | 580 |
| JNK1 | <10[6] | 42 | - | |
| EGFR | <10[6] | 11 | - | |
| BRAF | - | 28 | 22 | |
| c-RAF | - | 35 | 6 |
Note: Data for PF-670462 is based on kinases inhibited by ≥90% at a 10 µM concentration.[6] Dasatinib data is presented as % of control at 100 nM.[5] Sorafenib data is presented as IC50 values. Direct comparison of absolute values should be made with caution due to differing assay conditions and metrics.
Key Observations:
-
PF-670462 , while a potent inhibitor of its primary targets CK1δ/ε, demonstrates significant cross-reactivity against other kinases, including VEGFR2 and p38α, at higher concentrations.[6]
-
Dasatinib is a potent inhibitor of ABL and SRC family kinases.[5]
-
Sorafenib is a multi-kinase inhibitor with activity against RAF kinases, VEGFR, and PDGFR.[7]
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below is a detailed methodology for a commonly used kinase binding assay.
LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of a test compound for a kinase.[8][9]
Principle:
The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody, which is bound to the kinase, results in a high degree of FRET. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[9]
Materials:
-
Kinase of interest (e.g., GST- or His-tagged)
-
LanthaScreen® Eu-labeled Anti-Tag Antibody (e.g., Anti-GST or Anti-His)
-
Kinase Tracer appropriate for the kinase of interest
-
Test Compound (e.g., this compound) dissolved in DMSO
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. From this, create a 4X final concentration stock in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and should be optimized.
-
Prepare a 4X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically at or below the Kd of the tracer for the kinase.[10]
-
-
Assay Protocol:
-
Add 4 µL of the 4X test compound solution to the wells of the 384-well plate. Include a "no inhibitor" control with 4 µL of 1X Kinase Buffer A with DMSO.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.[10]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.
-
Mandatory Visualization
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adverse effects of sorafenib in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
independent verification of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one bioactivity
For Researchers, Scientists, and Drug Development Professionals
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity of various benzimidazolone and benzimidazole derivatives against different biological targets.
Table 1: Anticancer Activity of Benzimidazolone and Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-bis(aryl)-1H-benzo[d]imidazol-2(3H)-one (3a) | DLD-1 (Colon) | Not Specified | [1] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6c, 6h-j) | Various | 7.82 - 21.48 | [2] |
| 2,4-diarylaminopyrimidine analogue with 1H-benzo[d]imidazol motif (H-11) | Karpas299 (ALK-positive) | 0.016 | [3] |
| 2,4-diarylaminopyrimidine analogue with 1H-benzo[d]imidazol motif (H-11) | H2228 (ALK-positive) | 0.099 | [3] |
| Novel 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | 0.16 - 3.6 (GI50) | [4] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazole derivatives | B. subtilis, P. aeruginosa | 12.5 - 25 | [5] |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [6] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [6] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Various human pathogenic microorganisms | Not Specified (very active) | [7] |
Table 3: Antioxidant Activity of Pyrazole Benzimidazolone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pyrazole benzimidazolone derivative (5c) | Total Antioxidant Capacity (TAC) | 14.00 ± 0.14 | [8] |
| Pyrazole benzimidazolone derivative (6b) | Total Antioxidant Capacity (TAC) | 12.47 ± 0.02 | [8] |
| Pyrazole benzimidazolone derivative (6c) | Total Antioxidant Capacity (TAC) | 12.82 ± 0.10 | [8] |
| Pyrazole benzimidazolone derivative (6c) | Ferric Reducing Antioxidant Power (FRAP) | 68.97 ± 0.26 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings.
Anticancer Activity Evaluation (MTT Assay)
The antiproliferative activity of benzimidazolone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of antimicrobial compounds is often determined using the broth microdilution method.[5]
Protocol:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Molecular Pathways and Workflows
Understanding the underlying mechanisms of action is critical in drug development. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a potential signaling pathway for anticancer benzimidazolones.
Caption: A generalized workflow for the discovery and evaluation of bioactive benzimidazolone derivatives.
Caption: A potential signaling pathway inhibited by anticancer benzimidazolone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
benchmarking 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one against industry standards
Benchmarking a Novel Benzimidazolone Derivative for Antiemetic and Prokinetic Activity
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one , hereafter referred to as Compound BIMO-1 , against established industry standards for the management of nausea, vomiting, and gastrointestinal motility disorders. The primary focus of this guide is to present objective, data-driven comparisons to assist in the evaluation of BIMO-1's therapeutic potential.
The benzimidazolone scaffold is a well-established pharmacophore present in several clinically significant drugs.[1] Derivatives of this core structure are known to exhibit a wide range of biological activities, including antiemetic, antipsychotic, and antihistaminic effects.[1] Given that the specified therapeutic application for this compound is as an anti-emetic, this guide will benchmark its performance against standard-of-care agents with similar mechanisms of action.[2]
Comparative Compounds
-
Compound BIMO-1: A novel benzimidazolone derivative under investigation.
-
Domperidone: A well-established benzimidazolone derivative and peripheral dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.
-
Metoclopramide: A widely used antiemetic and prokinetic agent that acts as a dopamine D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.
Performance Data
The following tables summarize the quantitative performance of Compound BIMO-1 in comparison to Domperidone and Metoclopramide in key preclinical assays.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Dopamine D2 Receptor (Ki, nM) | 5-HT3 Receptor (Ki, nM) | hERG Channel (IC50, µM) |
| Compound BIMO-1 | 0.85 | > 10,000 | 12.5 |
| Domperidone | 1.2 | > 10,000 | 0.03 |
| Metoclopramide | 25 | 150 | > 30 |
Data represents hypothetical, yet plausible, results for comparative purposes.
Table 2: In Vivo Efficacy and Safety
| Compound | Apomorphine-Induced Emesis in Dogs (ED50, mg/kg, p.o.) | Gastric Emptying in Rats (% increase over control) | Cardiovascular Safety (QTc Prolongation at 10x ED50) |
| Compound BIMO-1 | 0.05 | 45% | No significant change |
| Domperidone | 0.08 | 40% | Significant prolongation |
| Metoclopramide | 0.15 | 50% | No significant change |
Data represents hypothetical, yet plausible, results for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental workflow used for compound evaluation.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Caption: Preclinical Evaluation Workflow for BIMO-1.
Caption: Lead Candidate Selection Criteria.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.
-
Methodology:
-
Membranes from HEK293 cells stably expressing the human D2 receptor are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound (Compound BIMO-1, Domperidone, Metoclopramide).
-
The reaction is allowed to reach equilibrium at room temperature.
-
The mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
hERG Channel Patch-Clamp Assay
-
Objective: To assess the inhibitory effect of the test compounds on the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel.
-
Cells are perfused with an external solution, and the intracellular solution is controlled via the patch pipette.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
After establishing a stable baseline, cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG tail current is measured at each concentration.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
Apomorphine-Induced Emesis in Dogs
-
Objective: To evaluate the in vivo antiemetic efficacy of the test compounds.
-
Methodology:
-
Beagle dogs, a species known to have a reliable emetic response, are used.
-
Animals are fasted overnight prior to the experiment.
-
Test compounds are administered orally (p.o.) at various doses.
-
After a specified pretreatment time (e.g., 60 minutes), a subcutaneous injection of the emetic agent apomorphine (a dopamine agonist) is administered.
-
The animals are observed for a set period (e.g., 60 minutes), and the number of emetic episodes (retching and vomiting) is recorded.
-
The dose that protects 50% of the animals from emesis (ED50) is calculated.
-
Gastric Emptying Study in Rats
-
Objective: To measure the prokinetic effect of the test compounds on gastrointestinal motility.
-
Methodology:
-
Rats are fasted overnight with free access to water.
-
Test compounds are administered orally.
-
After the pretreatment period, a non-absorbable, colored marker (e.g., phenol red in a methylcellulose meal) is administered by gavage.
-
After a set time (e.g., 20 minutes), the animals are euthanized, and the stomach is clamped and removed.
-
The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to the total amount administered. The percentage increase over the vehicle-treated control group is reported.
-
References
Safety Operating Guide
Proper Disposal of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 52099-72-6).
Key Safety and Disposal Information
The following table summarizes the key hazard information and disposal guidelines for this compound. It is crucial to consult your institution's specific safety protocols and a certified safety professional before handling or disposing of this chemical.
| Parameter | Information | Reference |
| GHS Pictogram | [1] | |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound. This procedure should be performed in a designated hazardous waste accumulation area and in accordance with all local, state, and federal regulations.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, N95 dust mask.
-
Hazardous waste container (clearly labeled, compatible material, with a secure lid).
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads, sand).
-
Chemical fume hood.
Procedure:
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound. Ensure you are familiar with your institution's chemical hygiene plan and emergency procedures.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and an N95 dust mask to prevent inhalation of any fine particles.[1]
-
Work Area Preparation: Conduct all waste handling activities within a certified chemical fume hood to minimize the risk of inhalation. Ensure that a spill kit is readily accessible.
-
Waste Segregation: This chemical should be disposed of as a hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents.[3]
-
Containerization:
-
Carefully transfer the waste chemical into a designated hazardous waste container. Avoid generating dust.
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.
-
Do not overfill the container; allow for adequate headspace.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and CAS number "52099-72-6".
-
The specific hazard(s) (e.g., "Toxic").
-
The accumulation start date.
-
Your name and contact information.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedure for requesting a hazardous waste pickup from your environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Decontamination:
-
Thoroughly decontaminate the work area and any equipment used during the disposal process.
-
Dispose of any contaminated materials (e.g., wipes, disposable PPE) as hazardous waste in the same container or a designated container for solid hazardous waste.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for analogous benzimidazole compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | To protect the eyes and face from splashes, dust, and airborne particles of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. A chemically resistant apron or disposable gown should be worn over the lab coat for procedures with a higher risk of splashes. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood or if dust is generated.[1] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the chemical name and appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid the formation of dust during handling.[2]
-
Use non-sparking tools and equipment where necessary to prevent ignition sources.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[2] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report all spills to the laboratory supervisor.
4. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[4]
-
Collect this waste in a designated, clearly labeled, and sealed container.[4]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]
2. Container Management:
-
Ensure the waste container is made of a compatible material.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources while awaiting pickup for disposal.[4]
4. Final Disposal:
-
The final disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6]
5. Decontamination of Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process is also considered hazardous waste and must be collected for proper disposal.[4]
-
Once decontaminated, the container can often be disposed of as non-hazardous waste, but it is crucial to puncture or otherwise render the container unusable to prevent reuse.[4]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
